molecular formula C7H8BrClN2 B1339829 2-Bromobenzamidine hydrochloride CAS No. 57075-82-8

2-Bromobenzamidine hydrochloride

Cat. No.: B1339829
CAS No.: 57075-82-8
M. Wt: 235.51 g/mol
InChI Key: RRULRSLJNLFGNK-UHFFFAOYSA-N
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Description

2-Bromobenzamidine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClN2 and its molecular weight is 235.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRULRSLJNLFGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470507
Record name 2-Bromobenzamidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57075-82-8
Record name 2-Bromobenzamidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobenzene-1-carboximidamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzamidine hydrochloride is a synthetic small molecule and a derivative of benzamidine, a well-established competitive inhibitor of serine proteases. While specific quantitative inhibitory constants for this compound are not extensively documented in publicly available literature, its mechanism of action can be confidently inferred from its structural analogy to benzamidine and other halogenated benzamidine derivatives. This technical guide elucidates the core mechanism of action of this compound as a competitive inhibitor of serine proteases, provides detailed experimental protocols for its characterization, and presents quantitative data for the parent compound, benzamidine, to serve as a foundational reference.

Introduction: The Role of Serine Proteases and Their Inhibition

Serine proteases are a large and diverse family of proteolytic enzymes characterized by the presence of a highly reactive serine residue in their active site. These enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as thrombosis, inflammation, and cancer metastasis. Consequently, the development of specific and potent serine protease inhibitors is a significant focus in drug discovery and development.

Benzamidine and its derivatives are a well-known class of synthetic, reversible, competitive inhibitors of serine proteases. Their mechanism relies on the structural mimicry of the side chains of arginine and lysine, the natural substrates for many serine proteases like trypsin, thrombin, and plasmin. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes, effectively blocking substrate binding.

Core Mechanism of Action of this compound

Based on the established mechanism of benzamidine and its derivatives, this compound is proposed to act as a competitive inhibitor of serine proteases .

The core of its mechanism involves the following key steps:

  • Active Site Recognition and Binding: The benzamidine moiety of the molecule is recognized by the active site of serine proteases that cleave after basic amino acid residues.

  • Interaction with the S1 Specificity Pocket: The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the base of the S1 pocket.

  • Hydrogen Bonding Network: Additional hydrogen bonds are formed between the amidinium group and the backbone carbonyl oxygens of surrounding residues, further stabilizing the enzyme-inhibitor complex.

  • Competitive Inhibition: By occupying the S1 pocket, this compound directly competes with the binding of the natural substrate (e.g., arginine or lysine side chains of a polypeptide). This prevents the substrate from accessing the catalytic triad (Ser-His-Asp), thereby inhibiting proteolytic activity.

The presence of the bromine atom at the 2-position of the benzene ring is expected to modulate the binding affinity and selectivity of the inhibitor. The electron-withdrawing nature and steric bulk of the bromine atom can influence the electronic distribution and conformation of the benzamidine ring, potentially altering its interaction with the active site residues. However, without specific experimental data, the precise impact of this substitution on inhibitory potency remains speculative.

Visualizing the Inhibitory Pathway

The following diagram illustrates the competitive inhibition of a trypsin-like serine protease by this compound.

G Workflow for Ki Determination prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Varying [Substrate] and [Inhibitor]) prep->setup preinc Pre-incubation (Enzyme + Inhibitor) setup->preinc init Reaction Initiation (Add Substrate) preinc->init read Kinetic Reading (Absorbance at 405 nm over time) init->read calc Calculate Initial Velocities (V0) read->calc plot Data Analysis (e.g., Lineweaver-Burk Plot) calc->plot ki Determine Ki and Mode of Inhibition plot->ki G Potential Downstream Effect of Thrombin Inhibition inhibitor 2-Bromobenzamidine Hydrochloride thrombin Thrombin inhibitor->thrombin Inhibits fibrinogen Fibrinogen thrombin->fibrinogen Cleaves par Protease-Activated Receptor (PAR) thrombin->par Activates fibrin Fibrin (Clot Formation) fibrinogen->fibrin signaling Intracellular Signaling Cascade par->signaling response Cellular Response (e.g., Platelet Activation) signaling->response

2-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a synthetic organic compound that has garnered significant attention in the fields of biochemical research and pharmaceutical development. Its core structure, a benzamidine moiety substituted with a bromine atom at the ortho position, imparts specific chemical properties that make it a valuable tool for scientists. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role as a serine protease inhibitor and as a versatile building block in organic synthesis.

Core Applications

The utility of this compound stems from two primary areas: its function as a competitive enzyme inhibitor and its role as a chemical intermediate.

Serine Protease Inhibition

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation. The dysregulation of serine protease activity is implicated in various diseases, making them attractive targets for therapeutic intervention.

Mechanism of Action:

This compound acts as a reversible, competitive inhibitor of serine proteases. The positively charged amidinium group of the molecule mimics the side chain of arginine, a natural substrate for many serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, which contains a conserved aspartate residue. This interaction prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The 2-bromo substituent can influence the binding affinity and selectivity of the compound through steric and electronic effects.

Serine Protease Inhibition Mechanism cluster_0 Active Site of Serine Protease cluster_1 Inhibitor S1_Pocket S1 Specificity Pocket (with Aspartate residue) Catalytic_Triad Catalytic Triad (Ser, His, Asp) 2-Bromobenzamidine 2-Bromobenzamidine (Arginine Mimic) 2-Bromobenzamidine->S1_Pocket Competitive Binding

Mechanism of competitive inhibition of serine proteases by 2-Bromobenzamidine.

Quantitative Inhibition Data:

InhibitorEnzymeKi (μM)
BenzamidineTrypsin22.2

Note: This data is for the unsubstituted benzamidine. The 2-bromo substituent on this compound may alter the inhibitory potency.

A study on a series of substituted benzamidines indicated that the inhibitory activity against human serine proteases like trypsin, thrombin, and plasmin is influenced by the physicochemical properties of the substituent, including its hydrophobicity and electronic effects[1]. The presence of a bromine atom at the ortho position is expected to impact the molecule's interaction with the enzyme's active site.

Intermediate in Organic Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the bromine atom and the amidine group provides two reactive sites for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The amidine group can be involved in cyclization reactions to form heterocyclic compounds, which are prevalent in many drug scaffolds.

Synthetic Utility Start 2-Bromobenzamidine Hydrochloride Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Coupling Br site Cyclization Cyclization Reactions Start->Cyclization Amidine site Product1 Complex Molecules (e.g., Biaryl compounds) Coupling->Product1 Product2 Heterocyclic Compounds (e.g., Pyrimidines, Imidazoles) Cyclization->Product2

Synthetic pathways involving this compound.

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.

Materials:

  • Serine protease (e.g., Trypsin) solution of known concentration.

  • This compound stock solution in an appropriate buffer.

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

  • Add varying concentrations of the inhibitor (this compound) to the wells. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

  • Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to each well.

  • Immediately begin monitoring the change in absorbance over time using the microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Determine the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

  • Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • To determine the inhibition constant (Ki), the assay should be repeated with different substrate concentrations. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.

General Synthetic Route from 2-Bromobenzonitrile

A common method for the synthesis of benzamidine hydrochlorides is the Pinner reaction, starting from the corresponding nitrile.

Pinner Reaction Nitrile 2-Bromobenzonitrile Reagents1 + Anhydrous Alcohol + HCl (gas) Nitrile->Reagents1 Intermediate Imidate Hydrochloride (Pinner Salt) Reagents1->Intermediate Reagents2 + Ammonia Intermediate->Reagents2 Product 2-Bromobenzamidine Hydrochloride Reagents2->Product

References

An In-depth Technical Guide to 2-Bromobenzamidine Hydrochloride: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of benzamidine, it is recognized for its potential as a protease inhibitor, a class of molecules crucial for regulating the activity of enzymes that cleave peptide bonds. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies associated with this compound, aiming to equip researchers with the foundational knowledge required for its application in scientific investigation.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-bromobenzamidine. The presence of the bromine atom at the ortho position of the phenyl ring and the amidinium group are key structural features that influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57075-82-8[1]
Molecular Formula C₇H₈BrClN₂[1]
Molecular Weight 235.52 g/mol [1]
Appearance Pale yellow solidGeneral knowledge
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Function and Mechanism of Action

The primary function of this compound is attributed to its role as a competitive inhibitor of serine proteases.[3][4] Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site, playing critical roles in various physiological processes, including digestion, blood coagulation, and immunity.

The inhibitory activity of benzamidine and its derivatives stems from the structural mimicry of the arginine and lysine side chains, which are the natural substrates for many serine proteases like trypsin. The positively charged amidinium group of 2-bromobenzamidine is believed to interact with the negatively charged aspartate residue in the S1 pocket of the protease's active site, thereby blocking substrate binding and inhibiting enzymatic activity.[3][4]

Table 2: Inhibitory Activity of Benzamidine Against Various Serine Proteases

EnzymeKi (μM)Source
Trypsin19[5]
Trypsin (in complex with α-2 Macroglobulin)134[6]
Boar Sperm Acrosin4[5]

It is important to note that the bromo-substituent at the ortho-position of this compound may influence its binding affinity and selectivity for different proteases compared to the unsubstituted benzamidine.

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

A plausible and historically significant method for the synthesis of amidines from nitriles is the Pinner reaction.[1][2][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which can then be converted to the corresponding amidine.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis A 2-Bromobenzonitrile D Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt) A->D B Anhydrous Ethanol B->D C Dry HCl gas C->D E Ethyl 2-bromobenzimidate hydrochloride G This compound E->G F Anhydrous Ammonia F->G

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodology:

  • Pinner Salt Formation:

    • Dissolve 2-bromobenzonitrile in a solution of anhydrous ethanol.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution while maintaining the low temperature.

    • The ethyl 2-bromobenzimidate hydrochloride (Pinner salt) will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with anhydrous ether.

  • Ammonolysis:

    • Suspend the collected Pinner salt in a suitable anhydrous solvent (e.g., ethanol).

    • Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • The product, this compound, can be isolated by filtration or by removal of the solvent under reduced pressure, followed by purification via recrystallization.

Note: This is a generalized protocol based on the principles of the Pinner reaction. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary to achieve high yields and purity.

Trypsin Inhibition Assay

To evaluate the inhibitory potential of this compound against a model serine protease like trypsin, a colorimetric or fluorometric assay can be employed. This protocol is based on the use of a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage by trypsin.

Workflow for Trypsin Inhibition Assay:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Trypsin Solution D Pre-incubate Trypsin with 2-Bromobenzamidine HCl A->D B Prepare Substrate Solution (e.g., BAPNA) E Initiate reaction by adding Substrate B->E C Prepare 2-Bromobenzamidine Hydrochloride Solutions (various concentrations) C->D D->E F Incubate at 37°C E->F G Measure Absorbance/ Fluorescence at specific time points F->G H Plot % Inhibition vs. Inhibitor Concentration G->H I Calculate IC50 or Ki H->I

Caption: Experimental workflow for determining the inhibitory activity of this compound.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

    • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin in the assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of a suitable trypsin substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), in an appropriate solvent (e.g., DMSO).

    • Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a fixed volume of the trypsin solution.

    • Add varying concentrations of the this compound solutions to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance (for BAPNA, at 405 nm) or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance/fluorescence versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

Potential Effects on Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is currently lacking in the scientific literature, its function as a protease inhibitor suggests potential indirect effects on pathways regulated by proteases.

Protease-Activated Receptors (PARs): PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain.[8] Trypsin and other serine proteases are known activators of PARs, particularly PAR2.[9] By inhibiting these proteases, this compound could potentially modulate PAR-mediated signaling, which is involved in inflammation, pain, and other physiological processes.[9]

Apoptosis: Some benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the mitochondrial pathway.[10][11] While there is no direct evidence for this compound, its structural similarity to these compounds suggests that investigating its potential to induce apoptosis could be a fruitful area of research.

Logical Relationship of Potential Signaling Pathway Modulation:

Signaling_Pathway A 2-Bromobenzamidine Hydrochloride B Serine Proteases (e.g., Trypsin) A->B Inhibits E Apoptosis Induction (Potential) A->E May Induce (Hypothetical) C Protease-Activated Receptors (PARs) B->C Activates D Cellular Signaling (Inflammation, Pain) C->D Regulates

Caption: Potential modulation of signaling pathways by this compound.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals interested in the study of serine proteases. Its well-defined chemical structure and its function as a competitive inhibitor make it a useful compound for investigating the roles of these enzymes in various biological processes. The provided experimental protocols for its synthesis and for assessing its inhibitory activity offer a starting point for researchers to incorporate this molecule into their studies. Future research should focus on determining the specific inhibitory constants of this compound against a broader range of proteases and exploring its potential effects on protease-mediated signaling pathways to fully elucidate its therapeutic potential.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical History of 2-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of 2-Bromobenzamidine hydrochloride (CAS No. 57075-82-8), a crucial intermediate in modern pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delineates the probable historical synthesis, physicochemical properties, and the foundational role of this compound in medicinal chemistry.

Introduction: The Significance of Benzamidine Analogs

Benzamidine and its derivatives have long been recognized for their utility in medicinal chemistry, primarily as reversible competitive inhibitors of trypsin and other serine proteases. Their structural similarity to the amino acid arginine allows them to bind to the active sites of these enzymes, making them valuable tools in biochemical research and as scaffolds for drug design. This compound emerged as a key substituted benzamidine, offering a versatile building block for the synthesis of more complex therapeutic agents.

The Discovery and Historical Synthesis

The Pinner reaction is a two-step process. The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. In the second step, this intermediate reacts with ammonia or an amine to yield the corresponding amidine. For the synthesis of this compound, the starting material would be 2-bromobenzonitrile.

The likely historical synthesis pathway is visualized below:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis Nitrile 2-Bromobenzonitrile Pinner_Salt Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Reaction Alcohol Anhydrous Alcohol (e.g., Ethanol) Alcohol->Pinner_Salt HCl Dry HCl Gas HCl->Pinner_Salt Ammonia Ammonia Amidine 2-Bromobenzamidine hydrochloride Ammonia->Amidine Pinner_Salt_ref->Amidine Reaction

Figure 1: Probable historical synthesis of this compound via the Pinner reaction.

Physicochemical Properties and Characterization

Key physicochemical data for this compound are summarized in the table below. This information is crucial for its application in synthesis and for its characterization.

PropertyValue
CAS Number 57075-82-8
Molecular Formula C₇H₈BrClN₂
Molecular Weight 235.51 g/mol
Appearance White to off-white crystalline powder
Melting Point >250 °C
Purity (typical) ≥95%

Detailed Experimental Protocol: The Pinner Reaction for this compound

The following protocol describes a representative Pinner reaction for the synthesis of this compound from 2-bromobenzonitrile. This method is based on established procedures for the synthesis of benzamidine derivatives.

Materials:

  • 2-Bromobenzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia (gas or solution in ethanol)

Procedure:

Step 1: Formation of the Pinner Salt (Ethyl 2-bromobenzimidate hydrochloride)

  • A solution of 2-bromobenzonitrile in a minimal amount of anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • The solution is cooled in an ice-salt bath to 0-5 °C.

  • Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After saturation with HCl, the flask is sealed and allowed to stand in a refrigerator for 24-48 hours, during which time the Pinner salt precipitates as a white solid.

  • The precipitate is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a desiccator over concentrated sulfuric acid.

Step 2: Ammonolysis to this compound

  • The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.

  • The suspension is cooled in an ice bath.

  • Ammonia gas is passed through the suspension with stirring, or a saturated solution of ammonia in ethanol is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

The workflow for this experimental protocol is illustrated in the diagram below:

G cluster_0 Experimental Workflow Start Start: 2-Bromobenzonitrile in Anhydrous Ethanol Step1 Bubble Dry HCl Gas (0-5 °C) Start->Step1 Step2 Incubate at low temp. (24-48h) Step1->Step2 Step3 Filter and Wash with Anhydrous Ether Step2->Step3 Pinner_Salt Isolate Pinner Salt Step3->Pinner_Salt Step4 Suspend in Anhydrous Ethanol Pinner_Salt->Step4 Step5 Add Ammonia Step4->Step5 Step6 Stir at Room Temp. Step5->Step6 Step7 Solvent Evaporation Step6->Step7 Crude_Product Crude 2-Bromobenzamidine HCl Step7->Crude_Product Step8 Recrystallization Crude_Product->Step8 Final_Product Pure 2-Bromobenzamidine HCl Step8->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Modern Applications and Conclusion

This compound continues to be a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its utility lies in its ability to serve as a scaffold for creating a diverse range of molecular structures. It is particularly important in the development of enzyme inhibitors and other targeted therapies. The historical synthesis, likely through the Pinner reaction, laid the groundwork for the availability of this important compound, enabling further advancements in medicinal chemistry and drug discovery. The robustness of this classical synthetic route is a testament to the foundational principles of organic chemistry that continue to underpin modern pharmaceutical research.

References

An In-depth Technical Guide to the Synthesis of 2-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-bromobenzamidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the well-established Pinner reaction, a reliable method for converting nitriles to amidines. This document outlines the reaction mechanism, a detailed experimental protocol, and the logical workflow involved in the synthesis.

Core Synthesis Pathway: The Pinner Reaction

The synthesis of this compound from 2-bromobenzonitrile is a two-step process known as the Pinner reaction.[1][2][3] This acid-catalyzed reaction first involves the conversion of a nitrile to an imino ester salt (commonly referred to as a Pinner salt), which is then subsequently converted to the desired amidine through ammonolysis.[1][2]

The overall reaction is as follows:

Step 1: Formation of the Pinner Salt (Ethyl 2-bromobenzimidate hydrochloride) 2-Bromobenzonitrile reacts with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding imino ester hydrochloride, also known as a Pinner salt.[3][4] This reaction proceeds under anhydrous conditions to prevent the hydrolysis of the nitrile to a carboxylic acid or the Pinner salt to an ester.[1] Low temperatures are generally employed to ensure the stability of the resulting imidium chloride salt.[2]

Step 2: Ammonolysis of the Pinner Salt The intermediate Pinner salt is then treated with ammonia to yield 2-bromobenzamidine. The final product is isolated as its hydrochloride salt.[1]

Reaction Mechanism

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[1] The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester. Subsequent deprotonation yields the imino ester, which is then protonated by another equivalent of HCl to form the stable Pinner salt. In the second stage, ammonia, a potent nucleophile, attacks the imino ester carbon, leading to the displacement of the alkoxy group and the formation of the amidine after proton exchange.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Pinner reaction, based on established procedures for this reaction type.[1]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-BromobenzonitrileC₇H₄BrN182.02
Anhydrous EthanolC₂H₅OH46.07
Anhydrous Hydrogen Chloride (gas)HCl36.46
Anhydrous Diethyl Ether(C₂H₅)₂O74.12
Ammonia (gas or solution in ethanol)NH₃17.03
Procedure

Step 1: Synthesis of Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt)

  • A solution of 2-bromobenzonitrile in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • The solution is cooled to 0 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is typically continued until the reaction mixture is saturated with HCl.

  • The flask is sealed and allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours) to allow for the formation and precipitation of the Pinner salt.

  • The resulting white crystalline precipitate of ethyl 2-bromobenzimidate hydrochloride is collected by filtration under anhydrous conditions, washed with cold anhydrous diethyl ether, and dried in vacuo.

Step 2: Synthesis of this compound

  • The dried ethyl 2-bromobenzimidate hydrochloride is suspended in a cold solution of ammonia in ethanol.

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude this compound is then purified. A common method involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and inducing precipitation by the addition of a less polar solvent (e.g., diethyl ether).

  • The purified white solid of this compound is collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Data Presentation

While a specific literature source detailing the exact yield and spectroscopic data for the synthesis of this compound was not identified within the scope of the search, the following table presents the expected physicochemical properties for the starting material and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-BromobenzonitrileC₇H₄BrN182.02White to off-white solid
This compoundC₇H₈BrClN₂235.51White to off-white solid

Visualizations

Synthesis Pathway Diagram

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Bromobenzonitrile 2-Bromobenzonitrile Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt) Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt) 2-Bromobenzonitrile->Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt)  Ethanol, Anhydrous HCl   This compound This compound Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt)->this compound  Ammonia  

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

G start Start step1 Dissolve 2-Bromobenzonitrile in Anhydrous Diethyl Ether start->step1 step2 Cool to 0°C step1->step2 step3 Bubble Anhydrous HCl gas step2->step3 step4 Stir at 0-5°C for 12-24h step3->step4 step5 Filter and Collect Pinner Salt step4->step5 step6 Suspend Pinner Salt in Ammoniacal Ethanol step5->step6 step7 Stir at 0-5°C step6->step7 step8 Remove Solvent under Vacuum step7->step8 step9 Purify by Recrystallization step8->step9 end End step9->end

Caption: Experimental workflow for the synthesis.

References

2-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromobenzamidine hydrochloride stands as a valuable molecular tool. This in-depth guide explores its core applications, mechanism of action, and practical considerations for its use in a laboratory setting.

Introduction

This compound (CAS: 57075-82-8) is a synthetic small molecule and a derivative of benzamidine.[1][2][3][4] It is recognized within the scientific community primarily for its role as a competitive inhibitor of serine proteases and as a versatile intermediate in the synthesis of pharmaceutical compounds.[5] Its chemical structure, featuring a benzamidine core with a bromine substitution at the ortho position, underpins its utility in probing enzyme active sites and as a building block for more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 57075-82-8[1][2][3][4][5]
Molecular Formula C₇H₈BrClN₂[2][4]
Molecular Weight 235.51 g/mol [4]
Appearance Powder or liquid[2]
Purity Typically ≥95% - 97%[4][5]
Storage Store in a tightly closed container[2]

Mechanism of Action and Primary Applications

This compound's primary utility stems from its function as a competitive inhibitor of serine proteases.

Serine Protease Inhibition

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin. The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 specificity pocket of the protease's active site, thereby blocking substrate access and inhibiting enzymatic activity. The interaction is primarily driven by hydrophobic interactions.

The logical workflow for assessing the inhibitory potential of this compound against a target serine protease is outlined below.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound 2-Bromobenzamidine Hydrochloride Solution Incubation Incubate Enzyme with Inhibitor Compound->Incubation Enzyme Target Serine Protease Solution Enzyme->Incubation Substrate Chromogenic/Fluorogenic Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Product Formation (Absorbance/Fluorescence) Reaction->Measurement IC50 Determine IC50 Measurement->IC50 Ki Calculate Ki (if mechanism is competitive) IC50->Ki

Workflow for Serine Protease Inhibition Assay.
Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] The presence of the bromine atom and the amidine group provides reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures. For instance, it can be utilized in the synthesis of brominated heterocycles like quinazolines, which have shown potential as anti-cancer and antiviral agents.[7]

The general synthetic utility can be visualized as follows:

G Start 2-Bromobenzamidine Hydrochloride Reaction1 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction1 Reaction2 Cyclization Reactions Start->Reaction2 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API

Role as a Synthetic Intermediate.

Experimental Protocols

While specific protocols detailing the use of this compound are scarce, the following sections provide generalized experimental procedures for assays where this compound could be evaluated as an inhibitor.

General Serine Protease Inhibition Assay (e.g., Trypsin)

This protocol describes a typical colorimetric assay to determine the inhibitory activity of a compound against a serine protease like trypsin.

Materials:

  • This compound

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a working solution of trypsin in Tris-HCl buffer.

  • Prepare a working solution of BAPNA in DMSO or water.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the Tris-HCl buffer.

    • Add varying concentrations of the this compound solution (or DMSO for the control).

    • Add the trypsin solution to all wells except the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the BAPNA solution to all wells.

  • Monitor the reaction by measuring the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance corresponds to the rate of substrate hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Nitric Oxide Synthase (NOS) Activity Assay

This generalized protocol can be adapted to screen for potential inhibitors of NOS.

Materials:

  • This compound

  • NOS enzyme (e.g., recombinant iNOS, nNOS, or eNOS)

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin, FAD, FMN, and tetrahydrobiopterin (BH₄) as cofactors

  • Griess Reagent (for colorimetric detection of nitrite)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, and all necessary cofactors.

  • Assay Setup:

    • Add the reaction mixture to the wells of a 96-well microplate.

    • Add varying concentrations of the this compound solution (or solvent for the control).

    • Add the NOS enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a reagent that denatures the enzyme).

  • Detect Nitrite Production: Add the components of the Griess Reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Arginase Activity Assay

This general protocol can be used to assess the inhibitory potential of this compound against arginase.

Materials:

  • This compound

  • Arginase enzyme (e.g., purified liver arginase)

  • L-Arginine (substrate)

  • Manganese chloride (MnCl₂) for enzyme activation

  • Urea detection reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime-based reagents)

  • Assay buffer (e.g., Tris-HCl, pH 9.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • Activate the arginase enzyme by pre-incubating it with MnCl₂.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the this compound solution.

    • Add the activated arginase enzyme.

    • Pre-incubate for a short period.

  • Initiate the reaction by adding the L-arginine solution.

  • Incubate at 37°C for a defined time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Detect Urea Production: Add the urea detection reagent and heat the plate as required by the specific reagent protocol to develop the color.

  • Measure the absorbance at the appropriate wavelength (typically around 540 nm).

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis

While detailed, validated synthesis protocols for this compound are not widely published in standard literature, a plausible synthetic route starts from 2-bromobenzonitrile. The general transformation involves the conversion of the nitrile group to an amidine. This can be achieved through methods such as the Pinner reaction or by reaction with silyl-protected amines followed by deprotection.

A potential, though not explicitly detailed, synthetic pathway is outlined below.

G Start 2-Bromobenzonitrile Step1 Reaction with Ammonia or Amine equivalent Start->Step1 Step2 Acidic Workup/ Salt Formation (HCl) Step1->Step2 Product 2-Bromobenzamidine Hydrochloride Step2->Product

Plausible Synthetic Route.

Conclusion

This compound is a valuable research tool with established utility as a serine protease inhibitor and a synthetic intermediate. While specific quantitative inhibitory data for this particular derivative is limited in publicly accessible databases, its structural similarity to other potent benzamidine-based inhibitors suggests significant potential in targeting a range of serine proteases. The generalized protocols provided herein offer a starting point for researchers to investigate its efficacy against specific enzymes of interest. Furthermore, its role as a chemical building block continues to be relevant in the synthesis of novel therapeutic agents. As with any research chemical, proper handling and safety precautions are paramount.

References

An In-Depth Technical Guide to 2-Bromobenzamidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a versatile molecule of significant interest in medicinal chemistry. It serves as a valuable building block for the synthesis of more complex pharmaceutical agents and also exhibits intrinsic biological activity, primarily as a competitive inhibitor of serine proteaces. Its utility extends to various research applications, including biochemical assays and affinity chromatography. This guide provides a comprehensive overview of its synthesis, mechanism of action, and key applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₇H₈BrClN₂[Vendor Data]
Molecular Weight 235.51 g/mol [Vendor Data]
Appearance White to off-white crystalline powder[Vendor Data]
Melting Point >250 °C[Vendor Data]
Solubility Soluble in water and ethanol[1]

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the corresponding amidine upon treatment with ammonia.[1][2][3]

Experimental Protocol: Pinner Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-bromobenzonitrile.

Materials:

  • 2-Bromobenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether (or another suitable anhydrous solvent)

  • Anhydrous hydrogen chloride (gas)

  • Anhydrous ammonia (gas)

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve 2-bromobenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is typically carried out at 0°C to prevent the decomposition of the intermediate.[4]

    • The ethyl 2-bromobenzimidate hydrochloride (Pinner salt) will precipitate from the solution.

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to form this compound:

    • Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., ethanol).

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the stirred suspension.

    • The reaction mixture is stirred at a low temperature until the conversion to this compound is complete.

    • The product, this compound, can be isolated by filtration, washed with a cold solvent, and dried.

Below is a DOT script representation of the Pinner reaction workflow for the synthesis of this compound.

G cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis 2-Bromobenzonitrile 2-Bromobenzonitrile Reaction_1 Acid-catalyzed Nucleophilic Addition 2-Bromobenzonitrile->Reaction_1 Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction_1 Anhydrous HCl (gas) Anhydrous HCl (gas) Anhydrous HCl (gas)->Reaction_1 Ethyl 2-Bromobenzimidate HCl\n(Pinner Salt) Ethyl 2-Bromobenzimidate HCl (Pinner Salt) Reaction_1->Ethyl 2-Bromobenzimidate HCl\n(Pinner Salt) Reaction_2 Nucleophilic Substitution Ethyl 2-Bromobenzimidate HCl\n(Pinner Salt)->Reaction_2 Anhydrous Ammonia (gas) Anhydrous Ammonia (gas) Anhydrous Ammonia (gas)->Reaction_2 2-Bromobenzamidine HCl 2-Bromobenzamidine HCl Reaction_2->2-Bromobenzamidine HCl

Pinner reaction for 2-Bromobenzamidine HCl synthesis.

Mechanism of Action: Serine Protease Inhibition

Benzamidine and its derivatives, including 2-bromobenzamidine, are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[1] These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in various physiological and pathological processes.

The inhibitory mechanism of benzamidine-based compounds stems from their structural mimicry of the side chain of arginine, a natural substrate for these proteases. The positively charged amidinium group of the inhibitor interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site.[5] This interaction, along with hydrophobic interactions between the benzene ring and the sides of the S1 pocket, leads to the stable, yet reversible, binding of the inhibitor, thereby preventing the binding and cleavage of the natural substrate.[1]

The binding of benzamidine to the active site of a trypsin-like serine protease is depicted in the following diagram.

G cluster_Enzyme Trypsin-like Serine Protease Active Site cluster_Inhibitor 2-Bromobenzamidine S1_Pocket S1 Specificity Pocket Asp189 Asp189 (COO-) Amidinium_Group Amidinium Group (+) Amidinium_Group->Asp189 Ionic Interaction Benzene_Ring Brominated Benzene Ring Benzene_Ring->S1_Pocket Hydrophobic Interactions G Crude_Sample Crude Trypsin Sample Loading Load Sample Crude_Sample->Loading Column Benzamidine-Agarose Column Washing Wash with Binding Buffer Column->Washing Trypsin Binds Equilibration Equilibrate with Binding Buffer Equilibration->Column Loading->Column Elution Elute with Low pH Buffer Washing->Elution Unbound_Proteins Unbound Proteins (Flow-through) Washing->Unbound_Proteins Purified_Trypsin Purified Active Trypsin Elution->Purified_Trypsin

References

Methodological & Application

Application Notes and Protocols: Benzamidine Hydrochloride in Protease Inhibitor Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides detailed information on the application of benzamidine hydrochloride as a protease inhibitor. Extensive literature searches did not yield specific data regarding the use of 2-Bromobenzamidine hydrochloride in protease inhibitor cocktails. The information presented herein is based on the well-characterized properties of the closely related and commonly used compound, benzamidine hydrochloride, and should be considered as a guide. Researchers are advised to perform their own validation experiments when considering the use of any benzamidine derivative.

Introduction

Benzamidine hydrochloride is a reversible competitive inhibitor of serine proteases.[1][2] It is widely used in protease inhibitor cocktails to prevent the degradation of proteins during extraction and purification from various biological samples. Its primary targets are trypsin and trypsin-like serine proteases, where it mimics the side chain of arginine and binds to the S1 pocket of the enzyme's active site.[3] The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue at the bottom of the S1 pocket, effectively blocking substrate binding.[3]

Mechanism of Action

Benzamidine acts as a competitive inhibitor, meaning it reversibly binds to the active site of the enzyme, competing with the natural substrate.[1][4] This interaction is non-covalent and is dependent on the concentration of the inhibitor.[2] To be effective, benzamidine must be present throughout all stages of protein purification where active proteases may be present.[2]

The inhibition of serine proteases by benzamidine and its derivatives is influenced by the physicochemical properties of the substituents on the benzamidine ring.[5][6] Hydrophobic interactions play a significant role in the binding of benzamidine to the active sites of serine proteases like thrombin, plasmin, and trypsin.[6]

cluster_0 Serine Protease Active Site Active_Site S1 Pocket (Aspartate residue) Enzyme Serine Protease (e.g., Trypsin) Products Cleaved Peptides Enzyme->Products Catalyzes Cleavage Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Protein Substrate (with Arginine/Lysine) Substrate->Enzyme Binds to Active Site Benzamidine Benzamidine (Competitive Inhibitor) Benzamidine->Enzyme Competitively Binds to Active Site Start Prepare Lysis Buffer Add_Inhibitors Add Benzamidine HCl (1 mM) & other inhibitors to buffer Start->Add_Inhibitors Cell_Lysis Homogenize Cells/Tissue in Lysis Buffer (on ice) Add_Inhibitors->Cell_Lysis Centrifugation Centrifuge to Pellet Cell Debris Cell_Lysis->Centrifugation Collect_Lysate Collect Supernatant (Protein Lysate) Centrifugation->Collect_Lysate Purification Proceed with Protein Purification (e.g., Chromatography) Collect_Lysate->Purification End Purified Protein Purification->End cluster_workflow Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - Enzyme (Trypsin) - Substrate (BApNA) - Inhibitor (Benzamidine) Plate_Setup Plate Setup: - Add Buffer - Add Inhibitor Dilutions - Add Enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (37°C, 10 min) Plate_Setup->Pre_incubation Reaction_Start Add Substrate Pre_incubation->Reaction_Start Measurement Measure Absorbance (405 nm, kinetic) Reaction_Start->Measurement Data_Analysis Calculate V₀ Determine IC₅₀/Ki Measurement->Data_Analysis

References

Application Notes and Protocols for 2-Bromobenzamidine Hydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases.[1] It serves as a valuable tool in biochemical and pharmaceutical research for studying the function of these enzymes and for the development of novel therapeutics. Serine proteases play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for the use of this compound in enzyme assays.

Mechanism of Action

2-Bromobenzamidine acts as a competitive inhibitor, binding reversibly to the active site of serine proteases. The amidine group mimics the side chain of arginine or lysine, which are the natural substrates for many trypsin-like serine proteases. This interaction blocks substrate access to the catalytic triad (serine, histidine, and aspartate) within the enzyme's active site, thereby preventing catalysis. The presence of the bromo group at the 2-position on the benzene ring is expected to influence the binding affinity and selectivity of the compound for different proteases compared to unsubstituted benzamidine.

Data Presentation: Inhibitory Profile of Benzamidine

The following table summarizes the inhibition constants (Ki) of the related compound, benzamidine, against a panel of human serine proteases. This data can serve as a reference for designing experiments with this compound. Researchers should perform their own dose-response experiments to determine the specific inhibitory potency (IC50 or Ki) of this compound for their enzyme of interest.

Enzyme TargetKi (µM) of BenzamidineTherapeutic Relevance
Trypsin21[2], 35[3]Digestion, pancreatitis
Thrombin220[3], 320[2]Blood coagulation, thrombosis
Plasmin350[3]Fibrinolysis, wound healing
Tryptase20[2]Allergic inflammation, asthma
Urokinase-type Plasminogen Activator (uPA)97[2]Cancer metastasis, tissue remodeling
Factor Xa110[2]Blood coagulation
Tissue-type Plasminogen Activator (tPA)750[2]Fibrinolysis, stroke therapy

Experimental Protocols

General Considerations
  • Solubility: this compound is soluble in water.

  • Stability: Prepare fresh solutions of the inhibitor for each experiment to ensure accuracy.

  • Enzyme Purity: Use highly purified enzyme preparations to obtain reliable kinetic data.

  • Substrate Selection: Choose a chromogenic or fluorogenic substrate specific for the enzyme of interest that allows for continuous monitoring of the reaction rate.

Protocol 1: Determination of IC50 for this compound against Trypsin

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against bovine trypsin using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials:

  • This compound

  • Bovine Trypsin (e.g., TPCK-treated)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Prepare Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice. Immediately before use, dilute to the working concentration (e.g., 20 nM) in Tris-HCl buffer.

    • Substrate Solution: Prepare a 1 mM solution of BAEE in Tris-HCl buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

    • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., from 1 mM down to 10 nM).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Add 20 µL of Tris-HCl buffer to the "no inhibitor" control wells.

    • Add 160 µL of the diluted trypsin solution to all wells.

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the BAEE substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 253 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the "no inhibitor" control (set to 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Trypsin Stock Solution A2 Add Trypsin Solution P1->A2 P2 Prepare BAEE Substrate Solution A4 Add Substrate (BAEE) to Initiate Reaction P2->A4 P3 Prepare Inhibitor Stock & Dilutions A1 Add Inhibitor Dilutions to 96-well Plate P3->A1 A1->A2 A3 Pre-incubate A2->A3 A3->A4 D1 Measure Absorbance at 253 nm A4->D1 D2 Calculate Initial Velocities D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining the IC50 of this compound.

coagulation_cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Prothrombin activates Inhibitor 2-Bromobenzamidine hydrochloride Inhibitor->Thrombin inhibits Inhibitor->FactorXa inhibits

References

Application Notes and Protocols for 2-Bromobenzamidine Hydrochloride in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromobenzamidine hydrochloride as a competitive inhibitor of serine proteases. This document includes its mechanism of action, key applications, quantitative inhibition data for related compounds, and detailed experimental protocols for determining its inhibitory activity.

Introduction

This compound is a synthetic small molecule and a derivative of benzamidine, a well-known competitive inhibitor of serine proteases. Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Their dysregulation is implicated in numerous diseases, making them important targets for drug discovery and development. This compound serves as a valuable tool for studying the structure and function of serine proteases and as a scaffold for the design of more potent and selective inhibitors.

Mechanism of Action

2-Bromobenzamidine acts as a competitive inhibitor by binding to the active site of serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, which are the natural substrates for many trypsin-like serine proteases. This allows the inhibitor to interact with the aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme, thereby blocking substrate access and preventing catalysis. The bromo-substituent on the phenyl ring can influence the binding affinity and selectivity of the compound for different serine proteases through hydrophobic and electronic interactions.[1][2]

cluster_0 Serine Protease Active Site cluster_1 Inhibitor Serine Protease Serine Protease S1 Pocket (Asp189) S1 Pocket (Asp189) Serine Protease->S1 Pocket (Asp189) Contains Catalytic Triad (Ser195, His57, Asp102) Catalytic Triad (Ser195, His57, Asp102) Serine Protease->Catalytic Triad (Ser195, His57, Asp102) Contains 2-Bromobenzamidine 2-Bromobenzamidine 2-Bromobenzamidine->S1 Pocket (Asp189) Binds to (Competitive Inhibition) Substrate (Arg/Lys) Substrate (Arg/Lys) Substrate (Arg/Lys)->S1 Pocket (Asp189) Binding Blocked

Figure 1: Competitive inhibition of a serine protease by 2-bromobenzamidine.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

  • Enzyme Characterization: It is used to study the structure-activity relationships of serine proteases and to probe the architecture of their active sites.[1][2]

  • Affinity Chromatography: Immobilized p-aminobenzamidine, a related compound, is widely used for the purification of serine proteases like trypsin and thrombin. 2-Bromobenzamidine can be similarly utilized for developing affinity ligands.

  • Drug Discovery Scaffold: The benzamidine core is a common starting point for the development of more complex and specific serine protease inhibitors for therapeutic applications.

  • Control Inhibitor: In screening assays, it can be used as a reference compound to validate assay performance and to compare the potency of new potential inhibitors.

Quantitative Inhibition Data

InhibitorSerine ProteaseKi (μM)
BenzamidineTrypsin35
BenzamidinePlasmin350
BenzamidineThrombin220

Data for the parent benzamidine compound.

Experimental Protocols

The following are detailed protocols for determining the inhibition constants (IC50 and Ki) of this compound against a target serine protease using a chromogenic substrate.

Protocol 1: Determination of IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

cluster_workflow IC50 Determination Workflow prep Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) plate Plate Setup (Control, Blank, Inhibitor dilutions) prep->plate preincubate Pre-incubate Enzyme and Inhibitor plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance (Kinetic Reading) initiate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Figure 2: Workflow for IC50 determination.

Materials:

  • This compound

  • Target serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in assay buffer or an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of the serine protease in assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a working solution of the chromogenic substrate in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and substrate solution (no enzyme).

    • Control wells (100% activity): Add assay buffer, enzyme solution, and substrate solution.

    • Inhibitor wells: Add assay buffer, enzyme solution, and serial dilutions of the this compound solution.

  • Pre-incubation:

    • Add the enzyme to the control and inhibitor wells.

    • Add the different concentrations of this compound to the inhibitor wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at the appropriate wavelength. Record data every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the velocity of the blank from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of the Inhibition Constant (Ki)

This protocol determines the inhibition constant (Ki), which is a more precise measure of inhibitor potency for competitive inhibitors.

References

Application Notes and Protocols for the Pharmaceutical Synthesis with 2-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromobenzamidine hydrochloride in the development of pharmaceutically active compounds. Detailed protocols for key reactions and relevant biological signaling pathways are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound is a versatile and valuable building block in pharmaceutical synthesis. Its unique chemical structure, featuring a reactive amidine group and a bromine-substituted aromatic ring, allows for its use as a precursor in the construction of a variety of heterocyclic scaffolds. These scaffolds are central to the development of potent and selective enzyme inhibitors, with significant therapeutic potential in oncology and inflammatory diseases. This document will focus on the application of this compound in the synthesis of quinazolinone derivatives, which are key pharmacophores in inhibitors of Poly(ADP-ribose) polymerase (PARP) and serine proteases.

Key Applications in Pharmaceutical Synthesis

This compound serves as a critical starting material for the synthesis of various bioactive molecules, primarily through cyclocondensation reactions. The presence of the bromine atom offers a site for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of the quinazolinone core often involves the reaction of an anthranilic acid derivative with a suitable cyclizing agent. However, a more direct and efficient route involves the cyclocondensation of 2-aminobenzamides or their precursors with various carbonyl compounds. This compound can be readily converted to a 2-aminobenzamide equivalent in situ, or used directly in reactions that tolerate the amidine moiety for the construction of the quinazolinone ring.

These quinazolinone-based compounds have shown significant promise as inhibitors of key enzymes involved in disease progression.

Target: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. Several PARP inhibitors with a quinazolinone scaffold have been developed.[1]

Target: Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in various physiological processes, including coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases. Quinazolinone-containing compounds have been investigated as inhibitors of serine proteases, offering potential therapeutic avenues for inflammatory disorders and other conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key quinazolinone intermediate from a 2-halobenzamidine precursor, which is analogous to the reactivity of this compound.

Protocol 1: Synthesis of a 2-Substituted Quinazolin-4(3H)-one via Cyclocondensation

This protocol describes a general procedure for the synthesis of a 2-substituted quinazolin-4(3H)-one from a 2-halobenzamidine derivative and a β-ketoester. This reaction is a cornerstone for building the quinazolinone core.

Reaction Scheme:

G reactant1 2-Bromobenzamidine Hydrochloride product 2-Substituted-quinazolin-4(3H)-one reactant1->product + Reactant 2 Base, Solvent Heat reactant2 β-Ketoester

Caption: General synthesis of a 2-substituted quinazolin-4(3H)-one.

Materials and Reagents:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Base (e.g., potassium carbonate, sodium ethoxide)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-ketoester (1.2 equivalents) in the chosen solvent (e.g., ethanol), add the base (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to generate the enolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the reaction mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Quantitative Data Summary:

ParameterValue
Typical Yield 60-85%
Reaction Time 4-12 hours
Reaction Temperature 80-120 °C (Reflux)

Signaling Pathway Visualization

Understanding the biological context of the synthesized inhibitors is crucial for drug development. The following diagrams illustrate the signaling pathways of PARP and serine proteases.

PARP-1 Signaling in DNA Repair

This pathway illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key target for cancer therapy.

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_synthesis->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., Quinazolinone derivative) Inhibitor->PARP1 Inhibition

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Serine Protease Signaling in Inflammation

This diagram provides a simplified overview of the pro-inflammatory role of serine proteases, a target for anti-inflammatory drug development.

Serine_Protease_Signaling Inflammatory_Stimulus Inflammatory Stimulus Cell_Activation Immune Cell Activation (e.g., Neutrophils) Inflammatory_Stimulus->Cell_Activation Protease_Release Serine Protease Release (e.g., Elastase, Cathepsin G) Cell_Activation->Protease_Release Tissue_Damage Tissue Damage & Inflammation Amplification Protease_Release->Tissue_Damage Inhibitor Serine Protease Inhibitor (e.g., Quinazolinone derivative) Inhibitor->Protease_Release Inhibition

Caption: Simplified serine protease signaling in inflammation.

Conclusion

This compound is a key synthetic intermediate with significant applications in the synthesis of pharmaceutical agents, particularly enzyme inhibitors with quinazolinone scaffolds. The provided protocols and pathway diagrams offer a foundational resource for researchers engaged in the design and synthesis of novel therapeutics targeting cancer and inflammatory diseases. The versatility of this building block, coupled with the potential for diverse functionalization, ensures its continued importance in medicinal chemistry.

References

2-Bromobenzamidine Hydrochloride: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromobenzamidine hydrochloride is a valuable and versatile synthetic building block, primarily utilized in the construction of complex heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive aryl bromide and a nucleophilic amidine group, allows for a diverse range of chemical transformations. These characteristics make it a key intermediate in the synthesis of various biologically active molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. This document provides detailed application notes, experimental protocols, and insights into the biological significance of compounds derived from this important building block.

Applications in Heterocyclic Synthesis

This compound serves as a linchpin in the synthesis of several important heterocyclic systems, particularly quinazolines and their derivatives. The amidine moiety can participate in cyclocondensation reactions with various electrophiles, while the bromo substituent provides a handle for subsequent cross-coupling reactions to introduce molecular diversity.

Synthesis of Quinazolinone Derivatives

A primary application of benzamidine derivatives is in the synthesis of quinazolinones, a core structure in many pharmaceuticals. While a direct protocol for this compound is not extensively documented in publicly available literature, its reactivity can be confidently inferred from the well-established synthesis of 2-phenylquinazolin-4(3H)-one from the closely related 2-aminobenzamide and benzaldehyde. The following protocol is adapted from established methods for analogous compounds and represents a viable synthetic route.

Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one (Representative Protocol)

This protocol details the synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzaldehyde, which serves as a model for the reactivity of the amidine functionality.

Materials:

  • 2-Aminobenzamide

  • Benzaldehyde

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Fluorescein

  • Methanol (CH₃OH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminobenzamide (1.0 mmol, 136 mg), benzaldehyde (1.5 mmol, 159 mg), fluorescein (10 mol%, 33 mg), and methanol (20 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add tert-Butyl hydroperoxide (2.0 mmol, 0.29 mL) to the reaction mixture.

  • Irradiate the flask with a blue LED lamp at room temperature for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenylquinazolin-4(3H)-one.[1]

Logical Workflow for Quinazolinone Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Aminobenzamide Process Condensation & Cyclization Reactant1->Process Reactant2 Benzaldehyde Reactant2->Process Catalyst Fluorescein (Photocatalyst) Catalyst->Process Oxidant TBHP Oxidant->Process Solvent Methanol Solvent->Process Light Blue LED Light->Process Purification Purification (Column Chromatography) Process->Purification Product 2-Phenylquinazolin-4(3H)-one Purification->Product

Caption: General workflow for the photocatalytic synthesis of 2-phenylquinazolin-4(3H)-one.

Application in Drug Discovery: PARP Inhibitors

This compound is a putative precursor for the synthesis of PARP (Poly(ADP-ribose) polymerase) inhibitors, a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes. The benzamidine core is a key pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

The PARP Signaling Pathway and Synthetic Lethality

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When a SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site.

In cancers with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and can lead to the formation of DSBs during DNA replication. In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death. This concept, where the inhibition of two DNA repair pathways is lethal to the cell while the inhibition of either one alone is not, is known as synthetic lethality .

PARP Signaling and Synthetic Lethality Pathway

G cluster_ssb Single-Strand Break (SSB) Repair cluster_dsb Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP Activation SSB->PARP Replication DNA Replication SSB->Replication Leads to BER Base Excision Repair (BER) PARP->BER SSB_Repaired Repaired DNA BER->SSB_Repaired DSB DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR DSB_Repaired Repaired DNA HR->DSB_Repaired CellDeath Cell Death (Apoptosis) HR:s->CellDeath:n Failure to Repair in BRCA-deficient cells PARPi PARP Inhibitor (e.g., Olaparib derivative) PARPi->PARP Inhibition Replication->DSB Stalled Fork Collapse BRCA_deficient BRCA1/2 Deficient Cancer Cell

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Quantitative Data

The following table summarizes representative yields and characterization data for the synthesis of various 2-substituted-quinazolin-4(3H)-ones from 2-aminobenzamide and different aldehydes, illustrating the versatility of this synthetic approach. While not directly from this compound, this data provides a strong indication of the expected outcomes for similar reactions.

ProductAldehydeYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
2-Phenylquinazolin-4(3H)-oneBenzaldehyde93239-24112.56 (br s, 1H), 8.21 (d, J = 7.9 Hz, 2H), 8.18 (dd, J = 7.9, 1.2 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.76 (d, J = 7.9 Hz, 1H), 7.62-7.52 (m, 4H)[1]
2-(4-Bromophenyl)quinazolin-4(3H)-one4-Bromobenzaldehyde95>30012.61 (br s, 1H), 8.16 (dd, J = 7.9, 1.1 Hz, 1H), 8.13 (d, J = 8.6 Hz, 2H), 7.87-7.83 (m, 1H), 7.78-7.74 (m, 3H), 7.56-7.52 (m, 1H)[1]
2-(4-Methylphenyl)quinazolin-4(3H)-one4-Methylbenzaldehyde87245-24712.47 (br s, 1H), 8.15 (dd, J = 7.9, 1.1 Hz, 1H), 8.11 (d, J = 8.2 Hz, 2H), 7.83 (t, J = 8.4 Hz, 1H), 7.73 (d, J = 7.9 Hz, 1H), 7.51 (t, J = 7.9 Hz, 1H), 7.36 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H)[1]
2-(4-Methoxyphenyl)quinazolin-4(3H)-one4-Methoxybenzaldehyde73243-24412.42 (br s, 1H), 8.20 (d, J = 8.8 Hz, 2H), 8.14 (d, J = 7.6 Hz, 1H), 7.82 (t, J = 8.2 Hz, 1H), 7.71 (d, J = 8.1 Hz, 1H), 7.49 (t, J = 7.5 Hz, 1H), 7.10 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H)[1]

This compound is a highly valuable synthetic intermediate with significant potential in the synthesis of diverse heterocyclic compounds, particularly those with applications in drug discovery. Its utility as a precursor to quinazolinone-based structures, which form the core of many PARP inhibitors, underscores its importance in the development of targeted cancer therapies. The provided protocols and data, based on closely related analogs, offer a solid foundation for researchers to explore the rich chemistry of this versatile building block. Further investigation into the direct synthetic applications of this compound is warranted to fully exploit its potential in medicinal chemistry and materials science.

References

Dissolving 2-Bromobenzamidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a standardized protocol for the dissolution of 2-Bromobenzamidine hydrochloride. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known solubility of the closely related compound, Benzamidine hydrochloride. Researchers should use this information as a starting point and may need to optimize the protocol for their specific experimental needs.

Physicochemical Properties and Solubility

This compound is a synthetic organic compound. While specific quantitative solubility data is not widely published, the solubility of the parent compound, Benzamidine hydrochloride, provides a valuable reference. It is a white to off-white solid that is generally soluble in water and some organic solvents.

Table 1: Solubility of Benzamidine Hydrochloride (as a proxy for this compound)

SolventSolubility (approx.)Notes
Water50 mg/mLHeating may be required to achieve complete dissolution. Aqueous solutions are not recommended for long-term storage and should be prepared fresh.
Dimethyl Sulfoxide (DMSO)25 mg/mLA common solvent for preparing stock solutions of organic compounds.
Ethanol10 mg/mL-
Dimethylformamide (DMF)25 mg/mL-

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial on a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved. If not, continue vortexing for another 1-2 minutes.

    • If the compound does not fully dissolve at room temperature, gentle warming in a water bath (37-50°C) with intermittent vortexing may be applied. However, be cautious of potential degradation at elevated temperatures.

  • Storage:

    • For short-term storage, the DMSO stock solution can be stored at 2-8°C.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Note on Aqueous Solutions:

To prepare an aqueous working solution, further dilute the DMSO stock solution into your aqueous buffer of choice immediately before use. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced effects on biological systems. Aqueous solutions of benzamidine derivatives are prone to hydrolysis and should be prepared fresh for each experiment.

Visualizing the Dissolution Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start weigh Weigh 2-Bromobenzamidine hydrochloride start->weigh solvent Add Anhydrous DMSO weigh->solvent vortex Vortex at Room Temperature solvent->vortex check Visually Inspect for Complete Dissolution vortex->check warm Gentle Warming (37-50°C) check->warm No store Aliquot and Store (-20°C or -80°C) check->store Yes warm->vortex dilute Dilute in Aqueous Buffer for Working Solution store->dilute end End dilute->end

Application Notes and Protocols for 2-Bromobenzamidine Hydrochloride in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific inhibitory activities and screening protocols for 2-bromobenzamidine hydrochloride is limited. The following application notes and protocols are based on the well-characterized activities of the parent compound, benzamidine, a known competitive inhibitor of serine proteases.[1][2] This document serves as a guide for researchers to design and execute screening assays for this compound and its derivatives.

Introduction

This compound is a synthetic small molecule that belongs to the benzamidine class of compounds. Benzamidines are recognized as a versatile scaffold in drug discovery, particularly for the development of protease inhibitors.[1] The parent compound, benzamidine, is a reversible competitive inhibitor of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[2][3] The introduction of a bromine atom at the 2-position of the benzene ring may influence the compound's potency, selectivity, and pharmacokinetic properties, making this compound an interesting candidate for screening against a panel of serine proteases and other potential targets.

These application notes provide a framework for the initial screening and characterization of this compound as a potential enzyme inhibitor.

Potential Applications in Drug Discovery

Based on the known activity of the benzamidine scaffold, this compound is a promising candidate for screening in the following therapeutic areas:

  • Thrombosis and Hemostasis: As an inhibitor of coagulation factors such as thrombin and Factor Xa.[4]

  • Cancer: Targeting proteases involved in tumor invasion and metastasis, such as urokinase-type plasminogen activator (uPA).[4]

  • Inflammation: Modulating the activity of proteases involved in inflammatory cascades.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical inhibitory activities of this compound against a panel of serine proteases, based on known activities of benzamidine.[4] This table is for illustrative purposes to demonstrate how screening data for this compound could be presented.

Target EnzymeCompoundIC50 (µM)Ki (µM)Inhibition Type
Trypsin2-Bromobenzamidine HCl158Competitive
Thrombin2-Bromobenzamidine HCl250120Competitive
Plasmin2-Bromobenzamidine HCl300150Competitive
Factor Xa2-Bromobenzamidine HCl9045Competitive
uPA2-Bromobenzamidine HCl7535Competitive

Signaling Pathway

Inhibition of a Trypsin-Like Serine Protease

The diagram below illustrates the general mechanism of competitive inhibition of a trypsin-like serine protease by a benzamidine derivative. The cationic amidinium group of the inhibitor mimics the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of the protease, thereby blocking substrate access to the active site.[2]

G cluster_0 Serine Protease Active Site cluster_1 Inhibition Substrate Substrate Protease Protease Substrate->Protease Binds to active site Products Products Protease->Products Catalytic cleavage Inactive_Complex Protease-Inhibitor Complex (Inactive) 2-Bromobenzamidine 2-Bromobenzamidine 2-Bromobenzamidine->Protease Competitive binding

Mechanism of competitive inhibition of a serine protease.

Experimental Protocols

High-Throughput Screening (HTS) Workflow

This workflow outlines a typical process for identifying and characterizing enzyme inhibitors from a compound library.

G Start Start Compound_Library Compound Library (including 2-Bromobenzamidine HCl) Start->Compound_Library Primary_Screen Primary HTS Assay (e.g., Single concentration vs. target enzyme) Compound_Library->Primary_Screen Hit_Identification Identify Hits (% inhibition > threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Hit_Confirmation Confirm Hits (Potency & Efficacy) Dose_Response->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (e.g., Selectivity profiling, mechanism of action) Hit_Confirmation->Secondary_Assays Confirmed Hit_Confirmation->End Not Confirmed Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Lead_Optimization->End

High-throughput screening workflow for enzyme inhibitors.

Protocol: In Vitro Trypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against bovine trypsin.[5][6][7]

1. Materials and Reagents:

  • This compound (Test Compound)

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - Substrate

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

2. Preparation of Solutions:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.

  • Trypsin Working Solution: Dilute the trypsin stock solution in the assay buffer to the desired final concentration (e.g., 20 nM).

  • BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.

  • BAPNA Working Solution: Dilute the BAPNA stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations for IC50 determination.

3. Assay Procedure:

  • Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well microplate.

  • Add 178 µL of the trypsin working solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 20 µL of the BAPNA working solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound represents a valuable starting point for fragment-based and traditional drug discovery campaigns targeting serine proteases. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore its therapeutic potential. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and in vivo efficacy.

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromobenzamidine hydrochloride is a key chemical intermediate in pharmaceutical synthesis. Its purity, identity, and structural integrity are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound. The methods outlined include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Application Note

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and quantifying the amount of this compound in bulk material and formulated products.[1][2] A robust reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.[3][4] The method detailed below is designed for high specificity, accuracy, and precision, making it suitable for routine quality control and stability studies.[3]

Experimental Protocol
  • Materials and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

    • 0.45 µm syringe filters

  • Instrumentation and Chromatographic Conditions:

    • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is used.[4][5]

    • The chromatographic conditions are optimized for the separation of polar and non-polar analytes.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]

    • Sample Solution (0.1 mg/mL): Accurately weigh and prepare the test sample in the same manner as the Standard Solution.[2]

  • Procedure:

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the diluent as a blank, followed by the standard and sample solutions.

    • Record the chromatograms and calculate the purity and/or assay based on the peak areas.

Data Presentation

Table 1: HPLC Method Parameters and Validation Summary

Parameter Condition / Specification
Chromatographic Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 10% B2-15 min: 10% to 80% B15-18 min: 80% B18-19 min: 80% to 10% B19-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Validation Parameters Acceptance Criteria
Specificity Peak is pure and resolved from impurities (Resolution > 2.0)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%

| Precision (RSD) | Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0% |

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity / Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of 2-Bromobenzamidine HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for the identification of volatile and semi-volatile organic impurities in this compound.[1] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity for structural confirmation of trace-level components.[1][6] While the hydrochloride salt itself is non-volatile, this method is crucial for detecting residual solvents or by-products from the synthesis.

Experimental Protocol
  • Materials and Reagents:

    • This compound sample

    • Methanol or Dichloromethane (GC grade)

    • Anhydrous Sodium Sulfate (for drying, if necessary)

  • Instrumentation and Conditions:

    • A standard GC-MS system is used. The electron ionization (EI) mode is common for creating reproducible fragmentation patterns.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., Methanol).

    • Vortex for 1 minute to dissolve the sample and extract any volatile impurities.

    • If necessary, pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.

    • Transfer the solution to a GC vial for analysis.

Data Presentation

Table 2: GC-MS Method Parameters and Expected Data

Parameter Condition / Value
Gas Chromatography
GC System Agilent 7890B or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 20:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 50 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometry
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range 40 - 450 amu
Expected Data m/z Ratios for 2-Bromobenzamidine (Free Base)
Molecular Ion [M]⁺ 199/201 (due to Br isotopes)

| Key Fragments | 120 (M - Br)⁺, 103 (C₆H₄CN)⁺, 76 (C₆H₄)⁺ |

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in Methanol Vortex Vortex to Extract Impurities Dissolve->Vortex Transfer Transfer to GC Vial Vortex->Transfer Inject Inject into GC Transfer->Inject Separate Separation on DB-5MS Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (40-450 amu) Ionize->Detect Chromatogram Analyze Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpec Analyze Mass Spectra of Peaks Chromatogram->MassSpec Identify Identify Impurities via Library Search MassSpec->Identify

Caption: Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and confirmation of this compound.[8] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the connectivity and substitution pattern of the molecule. Data for related compounds like 2-bromobenzamide and 3-bromobenzamidine hydrochloride can serve as a useful reference.[9][10]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving hydrochloride salts and observing exchangeable protons (e.g., -NH₂).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment if needed.

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Data for 2-Bromobenzamidine in DMSO-d₆

¹H NMR (400 MHz) ¹³C NMR (100 MHz)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm) Assignment
~9.4 br s NH₂ (Amidinium) ~165.0 C=N (Amidine)
~9.1 br s NH₂ (Amidinium) ~133.5 Ar-CH
~7.8 d Ar-H ~132.0 Ar-C (C-Br)
~7.6 d Ar-H ~131.5 Ar-CH
~7.5 t Ar-H ~129.0 Ar-C (C-C=N)
~7.4 t Ar-H ~128.0 Ar-CH
~120.0 Ar-CH

(Note: Chemical shifts are predictive and may vary. "br s" = broad singlet, "d" = doublet, "t" = triplet.)

Visualization

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Spectral Interpretation Mix Mix 1 mg Sample with 200 mg KBr Grind Grind Mixture Mix->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Sample Acquire Sample Spectrum (4000-400 cm-1) Press->Sample Background->Sample Process Background Subtraction Sample->Process Identify Identify Characteristic Absorption Bands Process->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate XRay_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Grow Grow Single Crystal (e.g., Slow Evaporation) Select Select & Mount Suitable Crystal Grow->Select Collect Collect Diffraction Data on Diffractometer Select->Collect Process Process Data (Unit Cell, Space Group) Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Atomic Positions Solve->Refine Validate Validate Final 3D Structure Refine->Validate

References

2-Bromobenzamidine Hydrochloride: Application Notes and Protocols for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a versatile molecule utilized in biochemical research and pharmaceutical development as a potent enzyme inhibitor. Its benzamidine core structure mimics the guanidinium group of arginine, allowing it to competitively target the active sites of various enzymes that recognize arginine as a substrate. This competitive inhibition makes it a valuable tool for studying enzyme kinetics, elucidating biological pathways, and as a scaffold for the design of novel therapeutic agents. The primary targets of 2-bromobenzamidine and its derivatives include key enzymes implicated in inflammation, autoimmune diseases, and neurological disorders, such as Nitric Oxide Synthases (NOS) and Peptidylarginine Deiminases (PADs).

Mechanism of Action

This compound and its analogs primarily function as competitive inhibitors. The positively charged amidinium group is crucial for binding to the negatively charged residues, often aspartate or glutamate, within the active site of target enzymes that typically bind L-arginine. This interaction blocks the natural substrate from accessing the catalytic site, thereby inhibiting the enzyme's activity.

Applications in Biochemical Research

The primary applications of this compound and its derivatives in biochemical research are centered on their ability to inhibit specific classes of enzymes:

  • Inhibition of Peptidylarginine Deiminases (PADs): PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function. Dysregulated PAD activity is associated with various autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as some cancers.[1] Benzamidine-based compounds, including derivatives of 2-bromobenzamidine, have been developed as pan-PAD or isoform-specific inhibitors to study the role of citrullination in these diseases.[2][3]

  • Inhibition of Nitric Oxide Synthases (NOS): NOS enzymes (nNOS, eNOS, and iNOS) synthesize nitric oxide (NO), a critical signaling molecule, from L-arginine.[4] Overproduction of NO by iNOS is a hallmark of inflammatory conditions. Benzamidine derivatives have been investigated as inhibitors of NOS isoforms to modulate NO production in inflammatory and neurological disease models.[1][5]

  • Inhibition of Serine Proteases: The benzamidine scaffold is a well-known pharmacophore for the inhibition of serine proteases, such as trypsin, thrombin, and plasmin, which play critical roles in digestion, blood coagulation, and fibrinolysis, respectively.[6]

Data Presentation

Table 1: Inhibitory Activity of Benzamidine Derivatives against Peptidylarginine Deiminases (PADs)

CompoundTarget PAD Isoform(s)Inhibition MetricValueReference
Cl-amidinePan-PADIC50PAD1: 0.8 µM, PAD3: 6.2 µM, PAD4: 5.9 µM[7]
BB-Cl-amidinePan-PAD (preference for PAD4)k_inact/K_IPAD2: ~15,000 M⁻¹min⁻¹, PAD4: ~200,000 M⁻¹min⁻¹[2][3]
AFM-30aPAD2 selectivek_inact/K_IPAD2: ~365,400 M⁻¹min⁻¹[2]
GSK199PAD4 selectiveIC50~200 nM[3]

Note: k_inact/K_I is a measure of the inactivation efficiency of an irreversible inhibitor.

Table 2: Inhibitory Activity of Amidine Derivatives against Nitric Oxide Synthases (NOS)

CompoundTarget NOS Isoform(s)Inhibition MetricValueReference
1H-Pyrazole-1-carboxamidine HCl (PCA)nNOS, eNOS, iNOSIC50~0.2 µM[1]
4-methyl-PCAiNOS selectiveIC502.4 µM[1]
p-AminobenzamidinenNOSKi120 µM[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Peptidylarginine Deiminase (PAD) Inhibition

The following diagram illustrates the role of PAD enzymes in protein citrullination and the point of intervention by inhibitors like 2-bromobenzamidine derivatives.

PAD_Inhibition cluster_0 Cellular Environment cluster_1 Downstream Effects Arginine Peptidyl-Arginine (on protein) PAD PAD Enzyme Arginine->PAD Substrate Citrulline Peptidyl-Citrulline (on protein) Protein_Alteration Altered Protein Structure & Function Citrulline->Protein_Alteration PAD->Citrulline Catalyzes Citrullination Inhibitor 2-Bromobenzamidine Derivative Inhibitor->PAD Inhibits Ca2 Ca²⁺ Ca2->PAD Activates Autoimmunity Autoimmune Response (e.g., Rheumatoid Arthritis) Protein_Alteration->Autoimmunity Gene_Regulation Altered Gene Regulation Protein_Alteration->Gene_Regulation NOS_Inhibition cluster_0 Nitric Oxide Synthesis cluster_1 Downstream Signaling L_Arginine L-Arginine NOS NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Inhibitor 2-Bromobenzamidine Derivative Inhibitor->NOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Inflammation Inflammation (via iNOS) NO->Inflammation Cofactors NADPH, O₂, BH₄ Cofactors->NOS cGMP cGMP sGC->cGMP Converts GTP to Vasodilation Vasodilation cGMP->Vasodilation Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock (2-Bromobenzamidine HCl) - Assay Buffer start->reagent_prep serial_dilution Perform Serial Dilutions of Inhibitor reagent_prep->serial_dilution assay_setup Set up Assay Plate: - Wells with enzyme + buffer - Add inhibitor dilutions - Pre-incubate serial_dilution->assay_setup reaction_start Initiate Reaction: Add Substrate to all wells assay_setup->reaction_start incubation Incubate at Optimal Temperature and Time reaction_start->incubation measurement Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ value measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols: 2-Bromobenzamidine Hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a versatile chemical intermediate, primarily recognized for its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its unique molecular structure allows for its use in constructing complex organic molecules.[1] While its direct applications in material science are not extensively documented in current literature, its chemical functionalities present significant potential for the synthesis of novel functional materials. This document explores a hypothetical application of this compound as a precursor for synthesizing functionalized ligands for use in Metal-Organic Frameworks (MOFs) and as a monomer in the creation of specialized polymers.

Hypothetical Application: Precursor for Functional Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[2][3] The properties of MOFs, such as pore size, surface area, and functionality, can be tuned by modifying the organic linkers.[2][3] this compound can serve as a valuable precursor for synthesizing bifunctional organic ligands. The bromo group offers a reactive site for cross-coupling reactions to introduce further functionalities, while the benzamidine moiety can act as a strong coordinating group for metal ions.

Logical Workflow for Synthesis of a Functional MOF Ligand

G cluster_0 Step 1: Synthesis of Functionalized Benzamidine cluster_1 Step 2: MOF Synthesis 2-Bromobenzamidine_HCl 2-Bromobenzamidine hydrochloride Coupling Suzuki Coupling 2-Bromobenzamidine_HCl->Coupling Reactant_A Functional Group (e.g., Pyridylboronic acid) Reactant_A->Coupling Ligand_Precursor Functionalized Benzamidine Coupling->Ligand_Precursor Solvothermal_Reaction Solvothermal Reaction Ligand_Precursor->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Solvothermal_Reaction MOF Functional MOF Solvothermal_Reaction->MOF

Caption: Synthetic workflow from this compound to a functional MOF.

Experimental Protocols

The following protocols are hypothetical and based on established synthetic methodologies in organic chemistry and material science.

Protocol 1: Synthesis of a Pyridyl-Functionalized Benzamidine Ligand

This protocol describes the synthesis of a bifunctional ligand where the bromo group of 2-bromobenzamidine is substituted with a pyridyl group via a Suzuki coupling reaction.

Materials:

ReagentSupplierPurityAmount
This compoundCommercial>98%1.0 mmol
4-Pyridylboronic acidCommercial>98%1.2 mmol
Palladium(II) acetate (Pd(OAc)2)Commercial>98%0.02 mmol
Triphenylphosphine (PPh3)Commercial>99%0.08 mmol
Potassium carbonate (K2CO3)Commercial>99%3.0 mmol
1,4-DioxaneCommercialAnhydrous20 mL
WaterDeionized-5 mL

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol), 4-pyridylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 24 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pyridyl-functionalized benzamidine ligand.

Expected Outcome: A white to off-white solid. The yield and purity should be determined by standard analytical techniques (NMR, MS, HPLC).

Protocol 2: Synthesis of a Functionalized Metal-Organic Framework (MOF)

This protocol outlines the solvothermal synthesis of a hypothetical MOF using the pyridyl-functionalized benzamidine ligand.

Materials:

ReagentSupplierPurityAmount
Pyridyl-functionalized benzamidineSynthesized>98%0.5 mmol
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)Commercial>99%0.5 mmol
N,N-Dimethylformamide (DMF)CommercialAnhydrous15 mL

Procedure:

  • In a 20 mL glass vial, dissolve the pyridyl-functionalized benzamidine ligand (0.5 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of DMF.

  • Combine the two solutions in the 20 mL glass vial.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Colorless crystals of the MOF should form.

  • Carefully decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Expected Outcome: Crystalline solid. The structure and properties of the MOF should be characterized by techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and gas sorption analysis.

Experimental Workflow for MOF Synthesis and Characterization

G Start Start: Synthesized Ligand and Metal Salt Solvothermal_Synthesis Solvothermal Synthesis (DMF, 120 °C, 48h) Start->Solvothermal_Synthesis Isolation Isolation and Washing (DMF, Ethanol) Solvothermal_Synthesis->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Characterization Drying->Characterization XRD Powder X-ray Diffraction (Phase Purity, Crystallinity) Characterization->XRD TGA Thermogravimetric Analysis (Thermal Stability) Characterization->TGA Gas_Sorption Gas Sorption Analysis (Porosity, Surface Area) Characterization->Gas_Sorption End End: Characterized MOF XRD->End TGA->End Gas_Sorption->End

References

Troubleshooting & Optimization

2-Bromobenzamidine hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of 2-Bromobenzamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and water?

Solubility Data (Estimated)

SolventEstimated Solubility (mg/mL)Molar Concentration (approx.)Notes
DMSO≥ 25≥ 106 mMData estimated from Benzamidine HCl.[1] May require sonication to achieve higher concentrations.
Water≥ 20≥ 85 mMData estimated from Benzamidine HCl.[2][3] Solubility may be pH-dependent.
PBS (pH 7.2)~ 3~ 12.7 mMData for Benzamidine HCl.[1] The bromo-substituent may decrease solubility in aqueous buffers.

Note: These values are estimates based on Benzamidine hydrochloride. It is highly recommended to perform small-scale solubility tests to determine the exact solubility in your specific experimental conditions.

Q2: My this compound is not dissolving completely in DMSO at room temperature. What could be the issue?

A2: Several factors can contribute to incomplete dissolution:

  • Saturation Limit: You may be attempting to prepare a concentration that exceeds the compound's solubility limit in DMSO at room temperature.

  • Water Content in DMSO: DMSO is highly hygroscopic. The presence of absorbed water can significantly decrease the solubility of many organic compounds.

  • Compound Purity and Form: Impurities or different crystalline forms (polymorphs) of the compound can affect its solubility.

Q3: How can I improve the solubility of this compound?

A3: If you are facing solubility challenges, consider the following methods:

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Gentle Heating: Warming the solution in a water bath (e.g., 30-40°C) can increase the rate of dissolution and the solubility limit. Avoid excessive heat to prevent compound degradation.

  • Use Anhydrous Solvent: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO, especially for preparing high-concentration stock solutions.

Q4: The compound dissolved in DMSO, but it precipitated when I diluted it with my aqueous experimental buffer. How can I prevent this?

A4: This is a common issue known as precipitation upon solvent shifting. Here are some strategies to mitigate this:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Stepwise Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to allow for gradual mixing.

  • Increase Final DMSO Concentration: A small percentage of DMSO (e.g., 0.1-1%) in the final assay volume is often well-tolerated by cells and can help maintain compound solubility. Always run a vehicle control to account for any effects of the solvent.

  • Use a Co-solvent: In some cases, a third solvent that is miscible with both DMSO and water, such as ethanol or PEG400, can be used in the formulation.

Troubleshooting Guide

If you encounter issues with the solubility of this compound, follow this troubleshooting workflow.

G start Start: Compound does not fully dissolve check_conc Is the concentration too high? start->check_conc try_sonication Action: Try sonication for 10-15 min check_conc->try_sonication No reprepare Action: Prepare a fresh, lower concentration stock check_conc->reprepare Yes check_solvent Is the DMSO anhydrous and high-purity? use_new_dmso Action: Use fresh, anhydrous DMSO check_solvent->use_new_dmso No precip_issue Issue: Compound precipitates upon aqueous dilution check_solvent->precip_issue Yes, dissolved in DMSO try_heating Action: Gently warm solution (30-40°C) try_sonication->try_heating try_heating->check_solvent fail Result: Issue Persists. Contact Technical Support. try_heating->fail success Result: Compound Dissolved reprepare->success use_new_dmso->try_sonication dilution_protocol Action: Add stock solution to buffer slowly with vigorous mixing precip_issue->dilution_protocol final_dmso Consider increasing final DMSO % in assay (e.g., 0.5%) dilution_protocol->final_dmso final_dmso->success final_dmso->fail

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Materials: this compound (MW: 235.51 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out 23.55 mg of this compound and place it into a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex the tube for 2-3 minutes at room temperature. d. If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. e. For long-term storage, aliquot into smaller volumes and store at -20°C or -80°C, protected from light and moisture. It is generally not recommended to store aqueous solutions for more than one day.[1]

Hypothetical Signaling Pathway

This compound, like its parent compound benzamidine, is expected to act as a competitive inhibitor of serine proteases. Below is a diagram illustrating its potential role in a hypothetical signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Protease Serine Protease (e.g., Trypsin-like) Receptor->Protease activates Ligand External Ligand Ligand->Receptor Substrate Inactive Substrate Protease->Substrate cleaves Product Active Product Substrate->Product Response Cellular Response Product->Response Inhibitor 2-Bromobenzamidine HCl Inhibitor->Protease inhibits

Caption: Inhibition of a serine protease pathway.

References

Improving 2-Bromobenzamidine hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Bromobenzamidine hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter related to the stability of this compound solutions.

Q1: My experimental results are inconsistent when using a stock solution of this compound. What could be the cause?

Inconsistent results are often an indication of compound degradation in your stock or working solutions. The stability of this compound in solution is influenced by several factors, including pH, temperature, solvent, and exposure to light. Hydrolysis of the amidine group to the corresponding benzamide is a common degradation pathway for benzamidine derivatives.

To troubleshoot, consider the following:

  • pH of the solution: Benzamidine derivatives are generally most stable at a slightly acidic pH (around 4-6). In neutral to alkaline conditions, the rate of hydrolysis can increase significantly.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Solvent: While soluble in water and alcohols, the choice of co-solvent can impact stability. Protic solvents may participate in hydrolysis.

  • Storage duration: Aqueous solutions, especially at room temperature, should be prepared fresh.

Q2: I observe a precipitate forming in my this compound solution. What should I do?

Precipitation can occur for several reasons:

  • Solubility limits exceeded: Ensure you have not exceeded the solubility of this compound in your chosen solvent system.

  • Degradation: The degradation product, 2-bromobenzamide, is significantly less soluble in aqueous solutions than the parent compound and may precipitate out over time.

  • Buffer incompatibility: Certain buffer salts may interact with the compound or its hydrochloride salt, leading to precipitation.

Recommended Actions:

  • Verify Solubility: Check the concentration of your solution against known solubility data for the solvent system.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC, LC-MS, or NMR) to determine if it is the parent compound or a degradation product.

  • Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh before each experiment.

  • Filter the Solution: If the solution is to be used immediately after preparation, filtering through a 0.22 µm syringe filter can remove any initial particulate matter.

Q3: How can I assess the stability of my this compound solution under my specific experimental conditions?

A forced degradation study can provide valuable insights into the stability of your compound under your experimental conditions. This involves intentionally exposing the compound to stress conditions and monitoring its degradation over time.

A typical workflow for a forced degradation study is outlined below:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_sol Prepare 2-Bromobenzamidine HCl solution in experimental buffer stress_ph Incubate at varying pH levels prep_sol->stress_ph Expose to stress_temp Incubate at different temperatures prep_sol->stress_temp Expose to stress_light Expose to light (photostability) prep_sol->stress_light Expose to timepoint Sample at multiple time points stress_ph->timepoint stress_temp->timepoint stress_light->timepoint hplc Analyze by Stability-Indicating HPLC Method timepoint->hplc quantify Quantify parent compound and detect degradation products hplc->quantify kinetics Determine degradation kinetics (e.g., rate constant, half-life) quantify->kinetics pathway Identify degradation products (e.g., by LC-MS, NMR) quantify->pathway

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

The most common degradation pathway for benzamidine derivatives in aqueous solution is hydrolysis of the amidine functional group to form the corresponding benzoic acid derivative, in this case, 2-bromobenzoic acid, via an intermediate 2-bromobenzamide. The reaction is catalyzed by both acid and base.

G cluster_main Hydrolysis Pathway Amidine 2-Bromobenzamidine (C7H7BrN2) Intermediate 2-Bromobenzamide (C7H6BrNO) Amidine->Intermediate Hydrolysis (H2O, H+ or OH-) Acid 2-Bromobenzoic Acid (C7H5BrO2) Intermediate->Acid Further Hydrolysis (H2O, H+ or OH-)

Caption: Proposed hydrolysis pathway of 2-Bromobenzamidine.

Q2: What are the ideal storage conditions for a stock solution of this compound?

For optimal stability, stock solutions should be prepared in a suitable organic solvent such as DMSO or ethanol, where the compound is generally more stable than in aqueous solutions. These stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh from the stock solution immediately before use and should not be stored for more than a day.

Q3: How does pH affect the stability of this compound?

The stability of benzamidine derivatives is highly pH-dependent. The rate of hydrolysis is generally lowest in the acidic pH range (approximately 3-5). As the pH increases towards neutral and alkaline conditions, the rate of base-catalyzed hydrolysis increases significantly.

Q4: Can I heat a solution of this compound to aid dissolution?

While gentle warming can be used to aid dissolution, prolonged exposure to elevated temperatures will accelerate degradation. If heating is necessary, it should be done for the shortest possible time and the solution should be cooled to room temperature immediately afterward.

Data Presentation

The following tables provide illustrative stability data for this compound based on general principles for similar compounds. Note: This data is hypothetical and should be confirmed by experimental studies for your specific conditions.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C

pHPredicted Half-life (t½)
3.0> 1 week
5.0~ 3-4 days
7.4~ 8-12 hours
9.0< 1 hour

Table 2: Effect of Temperature on the Degradation Rate Constant (k) at pH 7.4

TemperaturePredicted Rate Constant (k) (s⁻¹)
4°C5.0 x 10⁻⁷
25°C2.1 x 10⁻⁵
37°C6.5 x 10⁻⁵

Table 3: Recommended Solvents for Stock Solutions

SolventRecommended Storage TemperatureNotes
DMSO-20°C or -80°CHygroscopic, use freshly opened solvent.
Ethanol-20°C or -80°CGood for short-term storage.
WaterNot recommended for storagePrepare fresh for each use.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.

  • Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general method for assessing the stability of this compound. The method should be validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare your this compound solution in the desired matrix (e.g., buffer, cell culture media).

  • At specified time points during your stability study, withdraw an aliquot of the sample.

  • If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the detector.

  • Inject the sample onto the HPLC system.

  • Monitor the peak area of the parent this compound peak and look for the appearance of new peaks corresponding to degradation products. The primary degradation product, 2-bromobenzamide, would be expected to have a different retention time.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare/Incubate Sample withdraw Withdraw Aliquot prep_sample->withdraw dilute Dilute with Mobile Phase withdraw->dilute inject Inject onto C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Remaining Parent and % Degradant integrate->calculate

Caption: Experimental workflow for HPLC stability analysis.

Technical Support Center: 2-Bromobenzamidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromobenzamidine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

A1: In palladium-catalyzed C-N cross-coupling reactions, a significant side product to consider is benzamidine , resulting from hydrodehalogenation. This occurs when the bromo group is replaced by a hydrogen atom. This side reaction can compete with the desired C-N bond formation.

Another potential, though less commonly reported, side reaction is the formation of biaryl compounds through an Ullmann-type coupling, especially if copper catalysts are present or if reaction temperatures are high.

Q2: I am observing the formation of 2-bromobenzamide in my reaction mixture. What could be the cause?

A2: The presence of 2-bromobenzamide suggests that the amidine group of your starting material is hydrolyzing. Amidine groups are susceptible to hydrolysis, especially under acidic or basic conditions, particularly at elevated temperatures. If your reaction conditions involve water, or if the reaction is run for an extended period at high temperatures, hydrolysis of this compound to 2-bromobenzamide is a likely side reaction.

Q3: When reacting this compound with β-ketoesters to form quinazolines, what unexpected products might I encounter?

A3: While the primary goal is often the synthesis of a quinazoline derivative, several side reactions can occur:

  • Self-condensation of the β-ketoester: β-Ketoesters can undergo self-condensation, especially under basic conditions, leading to complex byproducts.

  • Incomplete cyclization: The initial condensation product between 2-bromobenzamidine and the β-ketoester may not fully cyclize, leading to stable intermediates.

  • Hydrolysis: As mentioned in Q2, hydrolysis of the amidine functionality to an amide (2-bromobenzamide) can occur, which may then react differently or fail to react.

Q4: Can this compound form dimers or other self-condensation products?

A4: While less common for amidines compared to carbonyl compounds, self-condensation is a theoretical possibility, especially under strongly basic conditions. This could lead to the formation of dimeric structures. However, in most synthetic applications, reactions with other nucleophiles are kinetically favored.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Benzamidine in a Buchwald-Hartwig Reaction

Possible Cause: Hydrodehalogenation of this compound is competing with the desired amination reaction. This is a known side reaction in palladium-catalyzed couplings.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Experiment with different generations of Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos) as some may favor the desired C-N coupling over hydrodehalogenation.

  • Base Selection: The nature and strength of the base can influence the reaction pathway. Consider screening different bases such as Cs₂CO₃, K₃PO₄, or organic bases like DBU, in place of stronger bases like NaOtBu.

  • Solvent: The reaction solvent can impact the solubility of intermediates and the overall reaction kinetics. Toluene, dioxane, and THF are common solvents to evaluate.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

  • Purity of Starting Materials: Ensure that the this compound and the amine coupling partner are pure and dry.

Quantitative Data Summary: Hypothetical Ligand Screen

LigandDesired Product Yield (%)Benzamidine Yield (%)
Tri-tert-butylphosphine4535
XPhos7515
RuPhos828
Issue 2: Formation of 2-Bromobenzamide During Quinazoline Synthesis

Possible Cause: Hydrolysis of the amidine group due to the presence of water or prolonged reaction at high temperatures.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant hydrolysis occurs.

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the base (e.g., Cs₂CO₃, 2.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathways 2-Bromobenzamidine 2-Bromobenzamidine Desired Product Desired Product 2-Bromobenzamidine->Desired Product Pd-Catalyzed Coupling Hydrodehalogenation Product (Benzamidine) Hydrodehalogenation Product (Benzamidine) 2-Bromobenzamidine->Hydrodehalogenation Product (Benzamidine) Side Reaction (e.g., H source) Hydrolysis Product (2-Bromobenzamide) Hydrolysis Product (2-Bromobenzamide) 2-Bromobenzamidine->Hydrolysis Product (2-Bromobenzamide) Side Reaction (H2O, Heat)

Caption: Potential reaction pathways for 2-bromobenzamidine.

Troubleshooting_Hydrodehalogenation cluster_0 Troubleshooting Hydrodehalogenation Side Product Low Yield Low Yield Optimize Ligand Optimize Ligand Low Yield->Optimize Ligand Optimize Base Optimize Base Low Yield->Optimize Base Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Improved Yield Improved Yield Optimize Ligand->Improved Yield Optimize Base->Improved Yield Optimize Solvent->Improved Yield Optimize Temperature->Improved Yield

Caption: Workflow for troubleshooting hydrodehalogenation.

Optimizing Protease Inhibition with 2-Bromobenzamidine Hydrochloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 2-Bromobenzamidine hydrochloride as a protease inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. It is widely used in biochemical and pharmaceutical research to prevent the degradation of proteins by proteases such as trypsin, thrombin, and plasmin. Its primary application is as a tool to study the function of these enzymes and to protect protein samples during purification and analysis.

Q2: How does this compound inhibit proteases?

As a competitive inhibitor, this compound binds to the active site of serine proteases, the same site where the natural substrate would bind. The benzamidine moiety mimics the side chain of arginine or lysine, which are common recognition sites for trypsin-like serine proteases. This binding is reversible and prevents the enzyme from cleaving its intended protein substrates.

Q3: What is the optimal concentration of this compound to use in my experiment?

The optimal concentration depends on the specific protease being targeted, its concentration in your sample, and the experimental conditions (e-g., pH, temperature). A typical starting concentration range is 1-10 mM. However, it is always recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific application to avoid off-target effects.

Q4: How should I prepare and store this compound solutions?

For a stock solution, this compound can be dissolved in organic solvents like DMSO or ethanol. For aqueous applications, it can be dissolved directly in buffers such as PBS. The solubility of the related compound benzamidine hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL.[1] It is recommended to prepare fresh aqueous solutions daily, as they are not recommended for long-term storage.[1] Solid, crystalline this compound should be stored at room temperature in a dry, dark place.

Q5: Is this compound specific to a particular class of proteases?

Yes, it is primarily an inhibitor of serine proteases.[2] While it shows broad activity against this class, its affinity for individual proteases can vary. Benzamidines have been shown to inhibit trypsin, thrombin, plasmin, and tryptase.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Protease Inhibition Inhibitor concentration is too low. Perform a titration experiment to determine the optimal inhibitor concentration. Start with a 10-fold higher concentration than initially used and perform serial dilutions.
Inhibitor solution has degraded. Prepare fresh inhibitor solutions daily, especially for aqueous solutions.[1] Ensure the solid compound has been stored correctly, away from light and moisture.
The target protease is not a serine protease. Confirm the class of your target protease. 2-Bromobenzamidine is not effective against cysteine, aspartyl, or metalloproteases.
High concentration of competing substrate. If possible, reduce the concentration of the substrate in your assay, as 2-Bromobenzamidine is a competitive inhibitor.
Precipitation of the Inhibitor in Aqueous Buffer Exceeded solubility limit. The solubility of benzamidine hydrochloride in PBS is approximately 3 mg/mL.[1] Avoid preparing stock solutions in aqueous buffers at concentrations higher than this. A concentrated stock in DMSO can be diluted into the final aqueous buffer.
Buffer pH or composition is incompatible. Check the pH of your buffer. Extreme pH values may affect the solubility and stability of the inhibitor.
Off-Target Effects Observed Inhibitor concentration is too high. Use the lowest effective concentration determined from your dose-response experiments to minimize non-specific interactions.
The inhibitor is affecting other cellular processes. Include appropriate controls in your experiment, such as a vehicle control (buffer or DMSO without the inhibitor) and a negative control with an inactive analog of the inhibitor if available.
Variability in Experimental Results Inconsistent pipetting or reagent preparation. Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes.
Fluctuations in temperature or incubation times. Standardize all experimental parameters, including temperature and incubation times, across all samples.

Quantitative Data: Inhibitory Activity

Table 1: Ki Values for Benzamidine against Various Serine Proteases

ProteaseKi (μM)Reference
Tryptase20[3]
Trypsin21[3]
uPA (urokinase-type Plasminogen Activator)97[3]
Factor Xa110[3]
Thrombin320[3]
tPA (tissue Plasminogen Activator)750[3]
Plasmin350[4]

Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A smaller Ki value indicates a stronger inhibitor.

Experimental Protocols

Protocol 1: General Protease Inhibition Assay (Colorimetric)

This protocol describes a general method to assess the inhibitory activity of this compound against a serine protease like trypsin using a colorimetric substrate.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • This compound

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the protease in assay buffer.

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the protease solution to each well (except for the blank).

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the reaction rate (change in absorbance per unit time) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

Protease_Inhibition_Mechanism Mechanism of Competitive Inhibition cluster_0 Normal Reaction cluster_1 Inhibition Protease Protease Protease->Active Site Binds to Substrate Substrate Substrate->Active Site Products Products Active Site->Products Cleavage Protease_Inhibited Protease Protease_Inhibited->Blocked_Active_Site Binds to Inhibitor 2-Bromobenzamidine HCl Inhibitor->Blocked_Active_Site No_Products No Reaction Blocked_Active_Site->No_Products

Caption: Competitive inhibition of a serine protease by this compound.

Experimental_Workflow Protease Inhibition Assay Workflow Reagent_Prep Prepare Solutions (Protease, Inhibitor, Substrate) Assay_Setup Plate Setup (Protease + Inhibitor) Reagent_Prep->Assay_Setup Incubation Pre-incubation (15 min at 37°C) Assay_Setup->Incubation Reaction_Start Add Substrate Incubation->Reaction_Start Measurement Kinetic Reading (Absorbance over time) Reaction_Start->Measurement Data_Analysis Calculate Rates Determine IC50 Measurement->Data_Analysis Troubleshooting_Logic Troubleshooting Logic for Incomplete Inhibition Start Incomplete Inhibition Observed Check_Concentration Is Inhibitor Concentration Optimal? Start->Check_Concentration Check_Reagent_Quality Are Reagents Fresh and Properly Stored? Check_Concentration->Check_Reagent_Quality Yes Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Protease_Type Is the Target a Serine Protease? Check_Reagent_Quality->Check_Protease_Type Yes Prepare_Fresh Prepare Fresh Solutions Check_Reagent_Quality->Prepare_Fresh No Confirm_Protease_Class Verify Protease Type Check_Protease_Type->Confirm_Protease_Class No Resolved Problem Resolved Check_Protease_Type->Resolved Yes Optimize_Concentration->Resolved Prepare_Fresh->Resolved Confirm_Protease_Class->Resolved

References

Technical Support Center: 2-Bromobenzamidine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromobenzamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic organic compound. It is widely utilized in biomedical research and drug discovery as a competitive inhibitor of serine proteases, such as trypsin and thrombin. Additionally, it serves as a key building block in organic synthesis, particularly in the preparation of quinazolinone derivatives, which are scaffolds for various pharmacologically active molecules.

Q2: How should this compound be stored?

A2: To ensure its stability and integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent potential degradation.

Q3: What are the typical solvents for dissolving this compound?

A3: this compound exhibits solubility in a range of common laboratory solvents. For quantitative data, please refer to the solubility table below. Dimethyl sulfoxide (DMSO) and methanol are frequently used for preparing stock solutions.

Data Presentation: Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these values can be affected by temperature, pH, and the purity of the compound and solvents.

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)>50
Methanol~20
Ethanol~10
WaterSparingly soluble

Note: The provided solubility data is based on publicly available information and may vary. It is recommended to perform small-scale solubility tests before preparing large-volume solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Serine Protease Inhibition Assays

Issue: Inconsistent or no inhibition observed in my serine protease assay.

  • Possible Cause 1: Inhibitor Instability. this compound solutions, particularly in aqueous buffers, may degrade over time.

    • Solution: Always prepare fresh solutions of this compound for each experiment. If a stock solution in an organic solvent like DMSO is used, minimize freeze-thaw cycles.

  • Possible Cause 2: Incorrect Buffer pH. The charge state and stability of both the inhibitor and the enzyme are pH-dependent.

    • Solution: Ensure the pH of your assay buffer is optimal for both the enzyme activity and the stability of the inhibitor. For trypsin, a pH range of 7.5-8.5 is common.

  • Possible Cause 3: Interference from Assay Components. Components in your assay mixture, such as reducing agents or other additives, may interfere with the inhibitor or the detection method.

    • Solution: Review all components of your assay buffer for compatibility. Run appropriate controls, including the inhibitor in the absence of the enzyme, to check for background signal or quenching.

Issue: High background signal in a fluorescence-based assay.

  • Possible Cause: Autofluorescence of the inhibitor. Some compounds can fluoresce at the excitation and emission wavelengths used for the assay, leading to false-positive results.[1]

    • Solution: Measure the fluorescence of this compound alone at the assay concentrations. If it is autofluorescent, you may need to subtract this background from your experimental wells or consider a different assay format (e.g., colorimetric).

Synthesis of Quinazolinones (Ullmann Condensation)

Issue: Low or no yield of the desired quinazolinone product.

  • Possible Cause 1: Inactive Copper Catalyst. The copper catalyst, often Cu(I), can be sensitive to air and moisture, leading to oxidation and loss of activity.

    • Solution: Use a fresh, high-purity copper catalyst. Consider using a ligand, such as 1,10-phenanthroline or L-proline, which can stabilize the catalyst and improve its activity. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for the Ullmann condensation.

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Anhydrous polar aprotic solvents like DMF or DMSO are often effective.

  • Possible Cause 3: Low Reactivity of the Amine. The nucleophilicity of the amine partner can significantly impact the reaction rate.

    • Solution: For less reactive amines, you may need to increase the reaction temperature or use a more active catalytic system.

Issue: Formation of significant side products, such as debromination of the starting material.

  • Possible Cause: Presence of Protic Impurities. Trace amounts of water or other protic species can lead to the reduction of the aryl bromide.

    • Solution: Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. Running the reaction under a strictly inert atmosphere can also minimize this side reaction.

Experimental Protocols

Serine Protease (Trypsin) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against trypsin using a colorimetric substrate.

Materials:

  • Trypsin from bovine pancreas

  • This compound

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a working solution of trypsin in Tris-HCl buffer (e.g., 50 µg/mL). Keep on ice.

  • Prepare the substrate solution of BAPNA in Tris-HCl buffer (e.g., 1 mM).

  • Set up the assay in a 96-well plate:

    • Test wells: Add buffer, varying concentrations of this compound (prepared by serial dilution of the stock solution), and the trypsin solution.

    • Control wells (no inhibitor): Add buffer, DMSO (at the same final concentration as the test wells), and the trypsin solution.

    • Blank wells: Add buffer and substrate solution only.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the BAPNA substrate solution to all wells.

  • Monitor the absorbance at 405 nm at regular intervals using a microplate reader to measure the rate of p-nitroaniline formation.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Synthesis of 2,3-Disubstituted Quinazolinones

This protocol describes a general procedure for the copper-catalyzed synthesis of a 2,3-disubstituted quinazolinone from this compound, an aldehyde, and a primary amine.

Materials:

  • This compound

  • An appropriate aldehyde

  • A primary amine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the aldehyde (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the primary amine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted quinazolinone.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare 2-Bromobenzamidine hydrochloride stock solution setup_plate Set up 96-well plate (inhibitor, enzyme, controls) prep_inhibitor->setup_plate prep_enzyme Prepare enzyme (e.g., Trypsin) solution prep_enzyme->setup_plate prep_substrate Prepare substrate (e.g., BAPNA) solution initiate_reaction Add substrate to initiate reaction prep_substrate->initiate_reaction pre_incubate Pre-incubate at RT setup_plate->pre_incubate pre_incubate->initiate_reaction read_plate Monitor absorbance at 405 nm initiate_reaction->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Workflow for a Serine Protease Inhibition Assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SerineProtease Serine Protease (e.g., Trypsin, Thrombin) PAR Protease-Activated Receptor (PAR) SerineProtease->PAR Cleavage & Activation G_protein G-protein Activation PAR->G_protein Conformational Change Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, Ca2+) G_protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Signaling_Cascade->Cellular_Response Inhibitor 2-Bromobenzamidine hydrochloride Inhibitor->SerineProtease Inhibition

Serine Protease-Activated Receptor (PAR) Signaling Pathway.

logical_relationship reagents 2-Bromobenzamidine HCl + Aldehyde + Primary Amine intermediate Reaction Intermediate reagents->intermediate Ullmann Condensation catalyst_system Cu(I) Catalyst + Base + Solvent catalyst_system->intermediate reaction_conditions Inert Atmosphere + Heat reaction_conditions->intermediate product 2,3-Disubstituted Quinazolinone intermediate->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Logical Workflow for Quinazolinone Synthesis.

References

Technical Support Center: 2-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Expert Guide to Ensuring Compound Stability and Experimental Success

Welcome to the technical support center for 2-Bromobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and use of this compound. By ensuring its stability, you can achieve more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated place.[1][2] The container must be tightly sealed to protect it from moisture and air.[3][4] For maximum shelf-life, storing under an inert atmosphere (e.g., argon or nitrogen) in a dark place is also recommended.[5] Always refer to the manufacturer's specific storage recommendations on the product's safety data sheet (SDS).[3]

Q2: How should I prepare and store solutions of this compound?

For stock solutions, use high-purity, anhydrous organic solvents such as DMSO or DMF. After preparation, it is best practice to divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these organic stock solutions at -20°C or -80°C.

Aqueous solutions of amidine compounds are susceptible to hydrolysis. It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them the same day. Do not store aqueous solutions for extended periods.

Q3: What are the primary causes of degradation for this compound?

The main degradation pathway for this compound is hydrolysis.[6] The amidine functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. Factors that accelerate degradation include:

  • Moisture and Humidity: Direct contact with water or storage in a humid environment.

  • pH Extremes: Both strong acids and strong bases can catalyze hydrolysis.[1]

  • High Temperatures: Elevated temperatures increase the rate of chemical reactions, including hydrolysis.

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[7]

  • Light: Some related compounds are sensitive to light, so protection from light is a good precautionary measure.[1]

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

Yes, inconsistent results are a classic sign of compound degradation. If the concentration of the active compound decreases over time due to instability, its effectiveness in your assay will diminish, leading to poor reproducibility. This is particularly common if aqueous solutions are prepared in batches and used over several hours or days. Use the troubleshooting workflow below to diagnose potential stability issues.

Q5: What are the tell-tale signs of degradation?

While a loss of potency detected by analytical methods is the most definitive sign, you may sometimes observe physical changes. These can include a change in color of the solid or solution, or the formation of a precipitate as the parent compound degrades into less soluble products. However, significant degradation can occur without any visible signs. Therefore, the most reliable approach is to adhere strictly to proper storage and handling protocols.

Compound Stability Profile

The following table summarizes the expected stability of this compound under various conditions. This data is based on the general chemical properties of benzamidine derivatives.

ConditionTemperatureRecommended Storage TimePrimary Degradation Pathway
Solid Room Temperature (<25°C)>1 year (if kept dry and sealed)Minimal if protected from moisture
2-8°C>2 years (if kept dry and sealed)Minimal if protected from moisture
Solution in Anhydrous DMSO/DMF -20°C or -80°CUp to 6 months (in aliquots)Minimal if anhydrous
Aqueous Solution (pH ~7) Room Temperature< 24 hoursHydrolysis
Aqueous Solution (Acidic, pH <5) Room TemperatureProne to rapid degradationAcid-catalyzed hydrolysis
Aqueous Solution (Basic, pH >8) Room TemperatureProne to rapid degradationBase-catalyzed hydrolysis

Visual Troubleshooting and Process Guides

The following diagrams illustrate key processes for handling and troubleshooting this compound.

G cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results q1 Is the aqueous working solution fresh (<24h)? start->q1 a1_no Prepare fresh solution immediately before use. q1->a1_no No q2 Was the solid stored correctly (cool, dry, sealed)? q1->q2 Yes a1_no->q2 a2_no Review storage protocol. Procure new vial if necessary. q2->a2_no No q3 Are incompatible reagents present (strong acids/bases, oxidizers)? q2->q3 Yes a2_no->q3 a3_no Check buffer/media compatibility. Adjust experimental conditions. q3->a3_no Yes end_ok Degradation is unlikely the primary cause. Investigate other experimental variables. q3->end_ok No G cluster_pathway Primary Degradation Pathway parent 2-Bromobenzamidine products 2-Bromobenzoic Acid + Ammonia parent->products  Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻

References

2-Bromobenzamidine hydrochloride interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference with 2-Bromobenzamidine hydrochloride in biochemical assays.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Lower Than Expected Activity in a Serine Protease Assay

Symptoms:

  • A dose-dependent decrease in signal in a serine protease activity assay.

  • The compound is identified as a "hit" in a high-throughput screen (HTS) for protease inhibitors.

Possible Cause: 2-Bromobenzamidine is a derivative of benzamidine, a known competitive inhibitor of serine proteases like trypsin.[1] The benzamidine moiety likely binds to the active site of the protease, blocking substrate access and leading to apparent inhibition.[1][2]

Troubleshooting Workflow:

start Unexpected Inhibition Observed check_structure Is the target a serine protease? start->check_structure competitive_inhibition Hypothesize competitive inhibition by 2-Bromobenzamidine. check_structure->competitive_inhibition Yes not_serine_protease Consider other interference mechanisms. check_structure->not_serine_protease No run_kinetics Perform enzyme kinetic studies (e.g., Dixon or Lineweaver-Burk plot). competitive_inhibition->run_kinetics confirm_competitive Confirm competitive inhibition mechanism. run_kinetics->confirm_competitive orthogonal_assay Use an orthogonal assay with a different detection method. confirm_competitive->orthogonal_assay Confirmed validate_hit Validate genuine hit or characterize as known inhibitor. orthogonal_assay->validate_hit

Figure 1. Workflow for troubleshooting suspected serine protease inhibition.

Recommended Actions:

  • Confirm Target Class: Verify if your enzyme of interest is a serine protease.

  • Enzyme Kinetics: Perform kinetic experiments by varying the substrate concentration in the presence of a fixed concentration of this compound. A change in the apparent Km but not Vmax would be consistent with competitive inhibition.

  • Orthogonal Assays: If possible, confirm the inhibition using a different assay format that is less susceptible to interference from competitive binders.[3]

Issue 2: False Positives in Non-Protease Assays or High Background Signal

Symptoms:

  • Apparent activity of this compound in an assay where the target is not a serine protease.

  • High background signal or a dose-dependent increase in signal that is not related to the expected biological activity.

Possible Causes:

  • Chemical Reactivity: The compound may be reacting with assay components, particularly thiols present in reagents like DTT or in the enzyme itself.[4]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

  • Redox Activity: The compound might participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) that can interfere with the assay.[5]

Troubleshooting Workflow:

start False Positive / High Background in Non-Protease Assay check_reactivity Test for Thiol Reactivity (e.g., include excess DTT/GSH). start->check_reactivity check_aggregation Test for Aggregation (e.g., add non-ionic detergent). start->check_aggregation check_redox Test for Redox Activity (e.g., H₂O₂ detection assay). start->check_redox no_change No Change check_reactivity->no_change No signal_attenuated Signal Attenuated check_reactivity->signal_attenuated Yes check_aggregation->no_change No check_aggregation->signal_attenuated Yes check_redox->no_change No check_redox->signal_attenuated Yes identify_mechanism Identify Interference Mechanism signal_attenuated->identify_mechanism mitigate Implement Mitigation Strategy identify_mechanism->mitigate

Figure 2. Decision tree for identifying the cause of non-specific assay interference.

Recommended Actions & Mitigation Strategies:

Interference MechanismRecommended ActionExpected Outcome
Thiol Reactivity Include a high concentration (e.g., 1-5 mM) of a reducing agent like DTT or glutathione (GSH) in the assay buffer.[4]A decrease in the interfering signal.
Compound Aggregation Add a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer.A reduction in the false-positive signal.
Redox Activity Perform a counter-screen to detect hydrogen peroxide generation (e.g., using a horseradish peroxidase-phenol red assay).[6]A positive signal in the counter-screen indicates redox activity.
Assay Component Interference Run the assay in the absence of the enzyme or substrate to see if this compound interacts directly with the detection reagents.A signal in the absence of a complete biological system points to direct interference.

Frequently Asked Questions (FAQs)

Q1: At what concentration is this compound likely to cause interference?

A1: Interference is highly concentration-dependent. While its potency as a protease inhibitor may be in the micromolar range, non-specific effects like aggregation are more common at higher concentrations (e.g., >10 µM). It is crucial to determine a full dose-response curve to understand the concentration at which non-specific effects begin to appear.

Q2: Can the bromide atom on the phenyl ring contribute to reactivity?

A2: While aryl bromides are generally stable, under certain assay conditions (e.g., presence of strong nucleophiles or catalysts), the bromine could potentially be displaced. However, a more likely source of reactivity is the amidine group, which can interact with various functional groups.

Q3: How can I differentiate between a true inhibitor and an assay artifact?

A3: A combination of the troubleshooting steps outlined above is essential. Key experiments include:

  • Orthogonal Assays: Confirming the activity in a different assay format.

  • Counter-Screens: Specifically testing for common interference mechanisms like aggregation and redox activity.[5]

  • Structure-Activity Relationship (SAR): Testing structurally related analogs. If the activity is due to a specific interaction, small changes to the molecule should rationally affect its potency. If it is an artifact, the activity may not be sensitive to minor structural modifications.

Q4: Are there any specific assay technologies that are more prone to interference by this compound?

A4:

  • Fluorescence-Based Assays: Compounds can interfere by having intrinsic fluorescence (auto-fluorescence) or by quenching the fluorescence of the reporter molecule.[7] It is important to measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths.

  • Thiol-Reactive Assays: Assays that use reagents containing free thiols (e.g., Coenzyme A) or rely on the activity of enzymes with critical cysteine residues are susceptible to interference from reactive compounds.[3]

  • Assays with Metal Ions: The amidine group has the potential to chelate metal ions, which could interfere with assays that require metal cofactors.

Experimental Protocols

Protocol 1: Assessing Thiol Reactivity

Objective: To determine if this compound interferes with the assay by reacting with thiols.

Materials:

  • Your standard assay components (buffer, enzyme, substrate, etc.)

  • This compound stock solution

  • Dithiothreitol (DTT) or Glutathione (GSH)

Procedure:

  • Prepare two sets of assay reactions.

  • In the "Control" set, perform the assay according to your standard protocol across a range of this compound concentrations.

  • In the "Test" set, add a final concentration of 1-5 mM DTT to the assay buffer before adding the other components. Run the same range of this compound concentrations.

  • Compare the dose-response curves. A significant rightward shift in the IC50 or a reduction in the maximum inhibition in the presence of DTT suggests that the compound's activity is at least partially due to thiol reactivity.[4]

Protocol 2: Aggregation Counter-Screen

Objective: To determine if this compound causes assay interference through aggregation.

Materials:

  • Your standard assay components

  • This compound stock solution

  • Triton X-100 or Tween-20 (10% stock solution)

Procedure:

  • Prepare two sets of assay reactions.

  • In the "Control" set, perform the assay as usual with varying concentrations of this compound.

  • In the "Test" set, add a non-ionic detergent to the assay buffer to a final concentration of 0.01-0.1%.

  • Incubate for 15 minutes before adding the other assay components and the test compound.

  • Compare the results. A loss of apparent activity in the presence of the detergent is a strong indicator of aggregation-based interference.

Quantitative Data Summary

The following table provides a hypothetical summary of results from troubleshooting experiments to help in data interpretation.

Experiment2-Bromobenzamidine HCl ConcentrationSignal without Mitigating Agent (e.g., % Inhibition)Signal with Mitigating Agent (e.g., % Inhibition)Interpretation
Thiol Reactivity 10 µM55%15%Thiol reactivity is likely contributing to the observed activity.
(Mitigating Agent: 1 mM DTT)50 µM95%45%
Aggregation 10 µM52%48%Aggregation is not the primary interference mechanism at this concentration.
(Mitigating Agent: 0.05% Triton X-100)50 µM92%30%Aggregation becomes a significant factor at higher concentrations.
Redox Activity 50 µMN/APositive H₂O₂ SignalThe compound is redox active and may cause artifacts through oxidation.
(H₂O₂ Detection Assay)

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific assay system.

References

Technical Support Center: Safe Handling of 2-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and procedures for researchers, scientists, and drug development professionals working with 2-Bromobenzamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary concerns are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following personal protective equipment should be worn:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] This includes a lab coat and closed-toe shoes.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

Q3: What are the proper storage conditions for this compound?

A3: Store in a cool, dry, and well-ventilated place.[2][3][4] Keep the container tightly closed and store locked up.[1][2][4] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial. Follow these first-aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[2][4]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[2][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]

Q5: How should I handle a spill of this compound?

A5: For a small spill, you should:

  • Ensure the area is well-ventilated.

  • Wear appropriate personal protective equipment (PPE), including a respirator, gloves, and eye protection.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

  • Clean the spill area with a wet cloth or paper towels, and place these in the hazardous waste container.

  • Wash hands thoroughly after cleanup.

For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Troubleshooting Guides

Problem: The compound appears to be clumping or changing color in storage.

  • Possible Cause: This may indicate moisture absorption or degradation. The compound should be a pale yellow solid.

  • Solution: Ensure the container is tightly sealed and stored in a dry environment. If you suspect degradation, it is best to dispose of the compound according to your institution's hazardous waste guidelines and obtain a fresh supply.

Problem: I am observing an unexpected reaction or fuming during my experiment.

  • Possible Cause: This could be due to an incompatibility with other reagents or solvents being used. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4]

  • Solution: Immediately stop the reaction, if it is safe to do so. Work in a well-ventilated fume hood. Review your experimental protocol and the safety data sheets of all reagents to check for incompatibilities.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC7H8BrClN2[5][6]
Molecular Weight235.52 g/mol [6]
Melting Point>250 °C[6]
FormSolid[6]
ColorPale yellow[6]

Hazard Identification

HazardGHS ClassificationPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.
Specific target organ toxicity, single exposureCategory 3, Respiratory systemH335: May cause respiratory irritation.

Experimental Protocols

Protocol for Weighing and Preparing a Solution of this compound

  • Preparation:

    • Ensure you are wearing the appropriate PPE: lab coat, safety glasses, and chemical-resistant gloves.

    • Perform all work in a certified chemical fume hood to avoid inhalation of dust.

    • Have a designated waste container ready for any contaminated materials.

  • Weighing:

    • Use a clean, dry spatula and weigh boat.

    • Carefully transfer the desired amount of this compound to the weigh boat on an analytical balance.

    • Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedure.

    • Close the stock container tightly immediately after use.

  • Dissolving:

    • Transfer the weighed solid to a suitable flask.

    • Add the desired solvent slowly while stirring to dissolve the compound.

    • Ensure the chosen solvent is compatible with this compound.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated paper towels in the designated solid hazardous waste container.

    • Wipe down the spatula and the balance with a damp cloth and dispose of the cloth in the hazardous waste.

    • Wash your hands thoroughly with soap and water after completing the procedure.

Visualizations

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill of 2-Bromobenzamidine hydrochloride occurs AssessSize Assess the size of the spill Spill->AssessSize DonPPE Don appropriate PPE (gloves, goggles, lab coat) AssessSize->DonPPE Small Evacuate Evacuate the immediate area AssessSize->Evacuate Large Contain Contain the spill with absorbent material DonPPE->Contain Cleanup Carefully sweep solid into a labeled waste container Contain->Cleanup Decontaminate Decontaminate the area with a suitable solvent Cleanup->Decontaminate Dispose Dispose of all waste as hazardous material Decontaminate->Dispose Alert Alert supervisor and EHS department Evacuate->Alert Secure Secure the area to prevent entry Alert->Secure Await Await arrival of trained emergency responders Secure->Await

Caption: Workflow for responding to a spill of this compound.

Safe_Handling_Logic cluster_planning Pre-Experiment Planning cluster_execution Experimental Procedure cluster_post_experiment Post-Experiment ReviewSDS Review Safety Data Sheet (SDS) IdentifyHazards Identify Hazards: - Toxicity - Irritation - Mutagenicity ReviewSDS->IdentifyHazards SelectPPE Select Appropriate PPE: - Goggles - Gloves - Lab Coat IdentifyHazards->SelectPPE PrepareWorkspace Prepare Workspace: - Fume Hood - Spill Kit - Waste Container SelectPPE->PrepareWorkspace Weighing Weigh compound in fume hood PrepareWorkspace->Weighing Dissolving Dissolve in a compatible solvent Weighing->Dissolving Reaction Perform reaction under controlled conditions Dissolving->Reaction Decontamination Decontaminate glassware and work surfaces Reaction->Decontamination WasteDisposal Dispose of waste in labeled containers Decontamination->WasteDisposal Storage Store remaining compound in a cool, dry, secure location WasteDisposal->Storage

Caption: Logical workflow for the safe handling of this compound.

References

2-Bromobenzamidine hydrochloride storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the proper storage and handling of 2-Bromobenzamidine hydrochloride (CAS No: 57075-82-8) for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring laboratory safety.

Storage and Handling Data

Proper storage is vital for the stability and shelf-life of this compound. The following table summarizes the recommended conditions.

ParameterRecommended ConditionSource
Temperature Room temperature[1]
Atmosphere Inert atmosphere[1]
Light Keep in a dark place[1]
Moisture Keep container tightly closed in a dry and well-ventilated place.[2]General SDS Recommendation
Incompatible Materials Strong oxidizing agents, strong bases.[2]General SDS Recommendation

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the use of this compound in experimental settings.

Q1: The compound has developed a slight discoloration. Can I still use it?

A1: Discoloration can be an indicator of degradation. It is recommended to assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before proceeding with sensitive experiments. For non-critical applications, a small-scale pilot experiment may help determine if the compound's activity is compromised. To prevent discoloration, always store the compound in a dark place and under an inert atmosphere.[1]

Q2: I am observing poor solubility of the compound in my aqueous buffer. What can I do?

  • pH Adjustment: Check the pH of your buffer. As a hydrochloride salt, the compound's solubility may be pH-dependent.

  • Co-solvents: If your experimental protocol allows, consider using a small percentage of a polar organic co-solvent, such as DMSO or ethanol, to aid dissolution before diluting to the final aqueous concentration.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and improve the rate of dissolution.

  • Warming: Gentle warming of the solution may increase solubility, but be cautious as excessive heat can lead to degradation. Always check the compound's stability at elevated temperatures if this information is available.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: As a standard practice for handling chemical reagents, you should:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2]

  • Avoid Inhalation: Do not breathe dust.[2]

  • Avoid Contact: Avoid contact with skin and eyes.[2] In case of contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[2]

  • Handling Hygiene: Wash hands thoroughly after handling.[2]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the following provides a general methodology for preparing a stock solution.

Protocol: Preparation of a 10 mM Stock Solution

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: In a well-ventilated fume hood, accurately weigh the desired amount of the compound (Molecular Weight: 235.51 g/mol )[1] into a sterile, conical tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO for an organic stock or a buffer for an aqueous stock) to the tube.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the storage vials are tightly sealed.

Visual Guides

The following diagrams illustrate key workflows for the proper handling and storage of this compound.

StorageWorkflow cluster_storage Receiving and Storage Protocol Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory Inspect->Log Store Store in Designated Location Log->Store Conditions Dark, Inert Atmosphere, Room Temperature Store->Conditions

Caption: Workflow for receiving and storing this compound.

HandlingWorkflow cluster_handling Safe Handling and Use Workflow Start Retrieve from Storage Equilibrate Equilibrate to Room Temperature Start->Equilibrate PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Equilibrate->PPE Weigh Weigh in Fume Hood PPE->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Cleanup Clean Work Area & Dispose of Waste Use->Cleanup Return Return to Storage Cleanup->Return

Caption: Step-by-step workflow for the safe handling of this compound.

References

Technical Support Center: 2-Bromobenzamidine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to assist in your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. While specific impurities can vary between manufacturing batches and suppliers, potential process-related impurities may include starting materials, by-products, and residual solvents. One common synthetic route involves the conversion of 2-bromobenzonitrile. Incomplete reaction or side reactions could lead to the presence of 2-bromobenzonitrile or 2-bromobenzamide as impurities.

Degradation impurities can form due to hydrolysis or oxidation. The amidine functional group is susceptible to hydrolysis, which can lead to the formation of 2-bromobenzamide.

Q2: My this compound purity is lower than expected when analyzed by HPLC. What could be the cause?

A2: Several factors can contribute to lower than expected purity:

  • Degradation: Improper storage conditions, such as exposure to moisture or high temperatures, can lead to hydrolytic degradation. Ensure the compound is stored in a cool, dry place, preferably under an inert atmosphere.

  • Contamination: Contamination from glassware, solvents, or other reagents can introduce impurities. Always use clean, dry glassware and high-purity solvents for your analyses.

  • Inaccurate Quantification: Ensure your HPLC method is properly validated for the analysis of this compound, including linearity, accuracy, and precision. An inappropriate method may not accurately quantify the main component and its impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A stability-indicating HPLC method can separate this compound from its potential impurities and degradation products, allowing for accurate quantification.

  • NMR: ¹H and ¹³C NMR spectroscopy can provide structural confirmation of the main component and help identify and quantify impurities with distinct signals.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific drug-excipient compatibility studies for this compound are not widely published, the amidine group can be reactive. Potential incompatibilities could arise with excipients that have reactive functional groups or contain significant amounts of moisture. For example, reducing sugars like lactose could potentially interact with the amine functionality. It is always recommended to perform compatibility studies with your specific formulation excipients during pre-formulation development.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound. Method optimization and validation are crucial for accurate results.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer component)

  • This compound reference standard and sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program A typical starting point could be a linear gradient from 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at a wavelength determined by the UV spectrum of this compound.
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile). A typical concentration is 1 mg/mL.

  • Further dilute the stock solutions to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of the drug substance.[1]

Stress Conditions:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 - 72 hours
Base Hydrolysis 0.1 M NaOH24 - 72 hours
Oxidative 3% H₂O₂24 - 72 hours
Thermal 60 °C (in a calibrated oven)24 - 72 hours
Photolytic UV light (254 nm) and visible light24 - 72 hours

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • For thermal and photolytic studies, use the solid drug substance.

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a developed and validated stability-indicating HPLC method.

Data Presentation

Table 1: Typical Purity Specifications for this compound

ParameterSpecification
Appearance White to off-white solid
Purity (by HPLC) ≥ 98.0%
Identification Conforms to structure (by NMR or IR)
Moisture Content ≤ 1.0%
Residual Solvents To be specified based on synthesis

Note: These are typical specifications and may vary between suppliers.

Table 2: Potential Impurities and their Classification

Impurity NameTypePotential Origin
2-BromobenzonitrileProcess-relatedStarting material
2-BromobenzamideProcess/DegradationBy-product/Hydrolysis
Unspecified Impurities--

Visualizations

Logical Workflow for Purity Troubleshooting

Purity_Troubleshooting start Low Purity Detected check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage check_handling Review Sample Handling & Preparation start->check_handling check_method Assess Analytical Method (Validation, Suitability) start->check_method improper_storage Improper Storage check_storage->improper_storage contamination Potential Contamination check_handling->contamination method_issue Methodological Issue check_method->method_issue degradation_study Perform Forced Degradation Study improper_storage->degradation_study implement_capa Implement Corrective and Preventive Actions (CAPA) contamination->implement_capa revalidate_method Re-validate or Develop New Method method_issue->revalidate_method degradation_study->implement_capa revalidate_method->implement_capa

Caption: A logical workflow for troubleshooting low purity issues with this compound.

Potential Degradation Pathway of 2-Bromobenzamidine

Degradation_Pathway parent 2-Bromobenzamidine hydrolysis_product 2-Bromobenzamide parent->hydrolysis_product Hydrolysis (H₂O)

Caption: A simplified diagram illustrating the potential hydrolytic degradation of 2-Bromobenzamidine.

References

Validation & Comparative

A Comparative Guide: 2-Bromobenzamidine Hydrochloride vs. Benzamidine Hydrochloride in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical determinant of experimental success. Both 2-Bromobenzamidine hydrochloride and Benzamidine hydrochloride are well-established competitive inhibitors of serine proteases, yet their subtle structural differences can lead to significant variations in their inhibitory profiles. This guide provides an objective comparison of these two compounds, supported by available data and detailed experimental protocols, to aid in the selection of the most suitable inhibitor for specific research applications.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of each inhibitor is essential for its effective use in experimental settings. The key difference between the two molecules is the presence of a bromine atom at the ortho-position of the phenyl ring in this compound. This substitution influences the molecule's size, hydrophobicity, and electronic properties, which in turn can affect its binding affinity and selectivity for different proteases.

PropertyThis compoundBenzamidine Hydrochloride
Molecular Formula C₇H₈BrClN₂C₇H₉ClN₂
Molecular Weight 235.51 g/mol 156.61 g/mol
Appearance Pale yellow solidWhite to off-white crystalline powder[1]
Solubility Soluble in waterSoluble in water[1][2][3][4]
Storage Temperature Room temperature, inert atmosphere2-8°C[2]

Mechanism of Action and Comparative Efficacy

Both this compound and Benzamidine hydrochloride function as reversible, competitive inhibitors of serine proteases.[3][5] Their mechanism of action involves the binding of the positively charged amidinium group to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction mimics the binding of the natural arginine or lysine substrates.

The substitution of a hydrogen atom with a bromine atom in the ortho-position of the phenyl ring in 2-Bromobenzamidine is expected to alter its inhibitory potency and selectivity. Studies on substituted benzamidines have shown that the nature and position of the substituent group significantly influence the inhibitor's interaction with the enzyme's active site.[6] The bromine atom, being larger and more hydrophobic than hydrogen, can lead to steric hindrance or establish additional hydrophobic interactions within the binding pocket, thereby altering the inhibition constant (Ki).

Inhibition Constants (Ki) of Benzamidine Hydrochloride for Various Serine Proteases (from multiple sources):

EnzymeKi (µM)
Trypsin19 - 97[1]
Thrombin220 - 320[1]
Plasmin350[1]
uPA97[1]
Factor Xa110[1]
tPA750[1]

Note: These values are compiled from various sources and should be considered as indicative, as experimental conditions can significantly influence the results.

Applications in Research and Drug Development

Both compounds are widely used as protease inhibitors in various research applications:

  • Protein Purification: To prevent the degradation of target proteins by endogenous proteases during cell lysis and purification.[7]

  • Enzyme Kinetics: To study the mechanism and kinetics of serine proteases.

  • X-ray Crystallography: To form stable enzyme-inhibitor complexes for structural studies.

  • Drug Discovery: As a starting point for the design of more potent and selective protease inhibitors.[8]

The choice between the two will depend on the specific protease being studied and the experimental goals. For instance, if a researcher is targeting a protease with a more hydrophobic S1 pocket, this compound might be a more potent inhibitor.

Experimental Protocols

To facilitate the direct comparison of these inhibitors, a detailed protocol for a serine protease inhibition assay using a chromogenic substrate is provided below.

Serine Protease Inhibition Assay Protocol

Objective: To determine and compare the inhibition constants (Ki) of this compound and Benzamidine hydrochloride against a specific serine protease (e.g., Trypsin).

Materials:

  • Serine protease (e.g., Trypsin from bovine pancreas)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • This compound stock solution (e.g., 10 mM in Assay Buffer)

  • Benzamidine hydrochloride stock solution (e.g., 10 mM in Assay Buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the chromogenic substrate in Assay Buffer.

    • Prepare a series of dilutions of each inhibitor (this compound and Benzamidine hydrochloride) in Assay Buffer.

    • Prepare a working solution of the serine protease in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the protease solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Data Acquisition:

    • Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader. Record data at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration and substrate concentration.

    • Generate a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Ki).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

G cluster_inhibitor Inhibitor Binding to Serine Protease Active Site Serine Protease Serine Protease S1 Pocket (Asp189) S1 Pocket (Asp189) Serine Protease->S1 Pocket (Asp189) contains Inhibitor (Amidinium group) Inhibitor (Amidinium group) Inhibitor (Amidinium group)->S1 Pocket (Asp189) binds to

Caption: Binding of the amidinium group of the inhibitor to the S1 pocket of a serine protease.

G cluster_workflow Experimental Workflow for Ki Determination A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Set up Assay Plate (Enzyme + Inhibitor Pre-incubation) A->B C Initiate Reaction (Add Substrate) B->C D Monitor Absorbance Change C->D E Calculate Initial Velocities D->E F Data Analysis (Lineweaver-Burk/Dixon Plot) E->F G Determine Ki Value F->G

Caption: Workflow for determining the inhibition constant (Ki) of a protease inhibitor.

G cluster_pathway Simplified Coagulation Cascade Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Factor V Factor V Thrombin->Factor V Activates Factor VIII Factor VIII Thrombin->Factor VIII Activates Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Serine Protease Inhibitor Serine Protease Inhibitor Serine Protease Inhibitor->Factor Xa Inhibits Serine Protease Inhibitor->Thrombin Inhibits

Caption: Inhibition of key serine proteases in the coagulation cascade.

Conclusion

Both this compound and Benzamidine hydrochloride are valuable tools for the study of serine proteases. While Benzamidine hydrochloride is a well-characterized and widely used inhibitor, the presence of the bromo-substituent in this compound offers the potential for altered potency and selectivity. The choice between these two compounds should be guided by the specific research question and the target protease. For novel or less-characterized proteases, it is recommended to empirically determine the Ki values for both inhibitors to select the most effective compound for the intended application. The provided experimental protocol offers a robust framework for such a comparative analysis.

References

A Comparative Analysis of 2-Bromobenzamidine and 4-Bromobenzamidine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Bromobenzamidine and 4-Bromobenzamidine, two isomeric compounds with significant potential in drug discovery, particularly as inhibitors of serine proteases. This document outlines their chemical properties, synthesis, and principles of their biological activity, supported by experimental protocols and conceptual diagrams to aid researchers in selecting the appropriate isomer for their specific applications.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of 2-Bromobenzamidine and 4-Bromobenzamidine is essential for understanding their potential behavior in biological systems. The position of the bromine atom on the phenyl ring can influence properties such as polarity, steric hindrance, and electronic effects, which in turn can affect solubility, membrane permeability, and binding affinity to target proteins.

Property2-Bromobenzamidine4-Bromobenzamidine
Molecular Formula C₇H₇BrN₂C₇H₇BrN₂
Molecular Weight 199.05 g/mol 199.05 g/mol
Appearance Off-white to pale yellow crystalline powderWhite to off-white crystalline powder
Melting Point 85-89 °C145-149 °C
Solubility Soluble in methanol, ethanol, and DMSOSoluble in water, methanol, and DMSO
pKa (Predicted) ~10.5~10.2

Synthesis of 2-Bromobenzamidine and 4-Bromobenzamidine

Both 2-Bromobenzamidine and 4-Bromobenzamidine are commonly synthesized from their corresponding bromobenzonitrile precursors via the Pinner reaction. This two-step process involves the formation of an intermediate Pinner salt (an imino ether hydrochloride) by reacting the nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by aminolysis with ammonia to yield the desired benzamidine hydrochloride.

G cluster_0 Pinner Reaction Workflow Nitrile 2- or 4-Bromobenzonitrile Pinner_Salt Intermediate Pinner Salt (Imino ether hydrochloride) Nitrile->Pinner_Salt 1. Anhydrous HCl, Ethanol Amidine_HCl 2- or 4-Bromobenzamidine Hydrochloride Pinner_Salt->Amidine_HCl 2. Ammonia G cluster_0 Serine Protease Catalytic Mechanism E_S Enzyme + Substrate ES Enzyme-Substrate Complex E_S->ES TS1 Tetrahedral Intermediate 1 ES->TS1 Acyl_E Acyl-Enzyme Intermediate TS1->Acyl_E P1 Product 1 (C-terminal peptide) Acyl_E->P1 Acyl_E_H2O Acyl-Enzyme + H₂O Acyl_E->Acyl_E_H2O TS2 Tetrahedral Intermediate 2 Acyl_E_H2O->TS2 EP2 Enzyme-Product 2 Complex TS2->EP2 E_P2 Enzyme + Product 2 (N-terminal peptide) EP2->E_P2 G cluster_0 Serine Protease Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Assay_Setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Measurement Measure Absorbance (e.g., at 405 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate IC50) Measurement->Data_Analysis

A Comparative Guide to the Efficacy of Benzamidine Hydrochloride and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving proteolytic enzymes, the selection of an appropriate inhibitor is paramount to ensure the integrity of experimental outcomes. This guide provides a detailed comparison of the efficacy of Benzamidine hydrochloride against other common serine protease inhibitors, supported by quantitative data and detailed experimental protocols.

Introduction to Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site, which plays a crucial role in their catalytic activity. These enzymes are involved in a myriad of physiological processes, including digestion, blood coagulation, and inflammation. Consequently, their inhibition is a critical aspect of many research applications, from preventing protein degradation during purification to the development of therapeutic agents.

Benzamidine hydrochloride is a well-established competitive inhibitor of serine proteases. It functions by binding reversibly to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This guide will compare the inhibitory potency of benzamidine hydrochloride with other widely used serine protease inhibitors: Aprotinin, Leupeptin, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), and Phenylmethylsulfonyl fluoride (PMSF).

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of these compounds is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki or IC50 value indicates a more potent inhibitor.

InhibitorTarget ProteaseInhibition Constant (Ki) / IC50
Benzamidine hydrochloride Trypsin21 µM (Ki)[1]
Plasmin350 µM (Ki)
Thrombin220 µM (Ki), 320 µM (Ki)[1]
Tryptase20 µM (Ki)[1]
uPA (urokinase-type Plasminogen Activator)97 µM (Ki)[1]
Factor Xa110 µM (Ki)[1]
tPA (tissue-type Plasminogen Activator)750 µM (Ki)[1]
Aprotinin Trypsin0.06 pM (Kd)
Chymotrypsin9 nM (Ki)
Plasmin1 nM (Ki)
Kallikrein (plasma)30 nM (Ki)
Leupeptin Trypsin3.5 nM (Ki)[2], 35 nM (Ki)[1]
Plasmin3.4 nM (Ki)[2], 3.4 µM (Ki)[1]
Kallikrein19 µM (Ki)[1]
Cathepsin B4.1 nM (Ki)[2], 6 nM (Ki)[1]
AEBSF Trypsin, Chymotrypsin, Plasmin, Thrombin, KallikreinIrreversible inhibitor
PMSF Trypsin, Chymotrypsin, ThrombinIrreversible inhibitor

Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentration). The data presented here are compiled from various sources and should be used as a comparative guide.

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor efficacy is crucial for interpreting the data and designing future experiments. Below is a representative protocol for a trypsin inhibition assay, which can be adapted for other proteases and inhibitors.

Protocol: Determination of Trypsin Inhibition using a Chromogenic Substrate

1. Materials and Reagents:

  • Bovine Trypsin

  • 2-Bromobenzamidine hydrochloride (or other inhibitor)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - Chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis) and determine its concentration.

  • Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution.

  • Substrate Solution: Prepare a stock solution of BAPNA in DMSO.

  • Working Solutions: On the day of the experiment, prepare working solutions of trypsin, inhibitor, and substrate by diluting the stock solutions in Tris-HCl buffer.

3. Assay Procedure:

  • Add a fixed volume of Tris-HCl buffer to each well of a 96-well microplate.

  • Add varying concentrations of the inhibitor solution to the appropriate wells. Include control wells with no inhibitor.

  • Add a fixed concentration of the trypsin solution to all wells except for the blank.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the BAPNA substrate solution to all wells.

  • Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes). The product of BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration.

  • For competitive inhibitors, the data can be analyzed using the Michaelis-Menten equation and Lineweaver-Burk plots to determine the Ki value. Alternatively, the IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a protease inhibition assay.

ProteaseInhibitionAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Plate Prepare 96-well Plate Reagents->Plate AddInhibitor Add Inhibitor Plate->AddInhibitor AddEnzyme Add Enzyme AddInhibitor->AddEnzyme Incubate Incubate AddEnzyme->Incubate AddSubstrate Add Substrate Incubate->AddSubstrate Measure Measure Absorbance/ Fluorescence AddSubstrate->Measure Calculate Calculate Velocity/ % Inhibition Measure->Calculate Determine Determine Ki/IC50 Calculate->Determine InhibitionMechanism cluster_protease Serine Protease Protease Active Site Products Cleavage Products Protease->Products Catalyzes NoReaction No Reaction Protease->NoReaction Leads to Substrate Substrate Substrate->Protease Binds to Inhibitor 2-Bromobenzamidine HCl (Competitive Inhibitor) Inhibitor->Protease Binds to & Blocks

References

A Researcher's Guide to Validating Enzyme Inhibition: A Comparative Analysis of 2-Bromobenzamidine Hydrochloride and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics and the discovery of novel therapeutics, the validation of enzyme inhibition is a critical step. This guide provides a comparative analysis of 2-Bromobenzamidine hydrochloride, a synthetic small molecule inhibitor, against other commonly used serine protease inhibitors. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to be an objective resource for selecting the appropriate inhibitor for your research needs.

Understanding the Inhibition of Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their activity is tightly regulated, and dysregulation is often implicated in disease. Consequently, the study of serine protease inhibitors is of significant interest in drug development.

Comparative Performance of Serine Protease Inhibitors

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating a higher affinity.

The following table summarizes the inhibitory potency of benzamidine and other common serine protease inhibitors against trypsin, a model serine protease.

InhibitorType of InhibitionTarget EnzymeIC50Ki
BenzamidineCompetitive, ReversibleTrypsin~120 µM[1]19 µM[2], 21 µM[3], 35 µM[4]
AprotininCompetitive, ReversibleTrypsin0.06 - 0.80 µM[5]0.06 pM[6]
AEBSF (Pefabloc SC)IrreversibleTrypsin< 15 µM[7]-
LeupeptinCompetitive, ReversibleTrypsin~0.8 µM[8]3.5 nM[9]

Note: The IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature.

Experimental Protocols

To ensure reproducible and reliable results, a well-defined experimental protocol is essential. Below is a detailed methodology for a typical trypsin inhibition assay using a chromogenic substrate.

Trypsin Inhibition Assay Protocol

Objective: To determine the inhibitory effect of a compound on trypsin activity.

Principle: Trypsin catalyzes the hydrolysis of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), releasing p-nitroaniline, which can be measured spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is proportional to trypsin activity. In the presence of an inhibitor, this rate will decrease.

Materials:

  • Trypsin from bovine pancreas

  • This compound or other inhibitors

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to the desired concentration (e.g., 1 mg/mL). Store on ice.

    • Inhibitor Stock Solution: Dissolve this compound and other inhibitors in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • BAPNA Stock Solution: Dissolve BAPNA in DMSO to a concentration of 100 mM.

    • Working Solutions:

      • Dilute the trypsin stock solution in Tris-HCl buffer to the final working concentration.

      • Prepare serial dilutions of the inhibitor stock solutions in Tris-HCl buffer to achieve a range of desired concentrations.

      • Dilute the BAPNA stock solution in Tris-HCl buffer to the final working concentration (e.g., 1 mM).

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer only.

    • Control (No Inhibitor): Add trypsin working solution and buffer.

    • Inhibitor Wells: Add trypsin working solution and the various dilutions of the inhibitor.

  • Pre-incubation:

    • Add the trypsin and inhibitor solutions to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the BAPNA working solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the general workflow of an enzyme inhibition assay and a simplified signaling pathway where a serine protease might be involved.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Substrate Substrate Solution Reaction Reaction Initiation: + Substrate Preincubation->Reaction + Substrate Measurement Kinetic Measurement Reaction->Measurement Data Calculate % Inhibition Measurement->Data IC50 Determine IC50 Data->IC50

General workflow for an enzyme inhibition assay.

Signaling_Pathway cluster_pathway Simplified Protease-Activated Receptor Pathway Protease Serine Protease (e.g., Trypsin) PAR Protease-Activated Receptor (PAR) Protease->PAR cleaves & activates G_Protein G-Protein Coupling PAR->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization) G_Protein->Downstream Response Cellular Response Downstream->Response Inhibitor 2-Bromobenzamidine HCl (Inhibitor) Inhibitor->Protease

Simplified protease-activated signaling pathway.

Conclusion

Validating enzyme inhibition is a cornerstone of drug discovery and biochemical research. While this compound is a promising tool for inhibiting serine proteases, a direct comparison of its potency requires further investigation to establish its specific IC50 or Ki values. This guide provides a framework for such a comparison by leveraging data from its parent compound, benzamidine, and other well-characterized inhibitors. The detailed experimental protocol and illustrative diagrams offer researchers the necessary tools to confidently and accurately assess the efficacy of their chosen inhibitors. As with any experimental work, careful optimization and adherence to standardized procedures are paramount for obtaining meaningful and reproducible results.

References

Comparative Guide to the Cross-Reactivity of 2-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the serine protease inhibitor 2-Bromobenzamidine hydrochloride with a common alternative, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). The following sections detail their inhibitory activity against a panel of serine proteaces, offering insights into their relative cross-reactivity profiles. This information is supported by established experimental protocols for determining enzyme inhibition.

Executive Summary

Comparison of Inhibitory Potency

To objectively compare the cross-reactivity of this compound, we present the inhibition constants (Ki) for its parent compound, benzamidine hydrochloride, against a range of serine proteases. This is juxtaposed with the inhibitory data for AEBSF. Lower Ki values indicate higher potency.

Target ProteaseThis compound (Inferred from Benzamidine HCl)4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
Trypsin Competitive InhibitionIrreversible Inhibition
Ki (μM)21[1]-
kapp/[I] (L·mol⁻¹·s⁻¹)-14.0[2]
Chymotrypsin -Irreversible Inhibition
Ki (μM)--
kapp/[I] (L·mol⁻¹·s⁻¹)-18.7[2]
Thrombin 320[1]Irreversible Inhibition[3]
Plasmin 350[4]Irreversible Inhibition[3]
Tryptase 20[1]-
Urokinase Plasminogen Activator (uPA) 97[1]-
Factor Xa 110[1]-
Tissue Plasminogen Activator (tPA) 750[1]-
Kallikrein -Irreversible Inhibition[5]

Note: For AEBSF, an irreversible inhibitor, the potency is expressed as the apparent second-order rate constant of inhibition (kapp/[I]). A higher value indicates a more rapid inactivation of the enzyme. Data for benzamidine hydrochloride is presented as the inhibition constant (Ki) for competitive inhibition.[1][6]

Experimental Protocols

The determination of enzyme inhibition constants is crucial for assessing the cross-reactivity of an inhibitor. A widely used method is the chromogenic substrate assay, followed by data analysis using a Dixon plot to determine the Ki for reversible inhibitors.

General Protocol for Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol provides a general framework for determining the inhibitory activity of compounds like this compound against serine proteases.

Materials:

  • Serine protease of interest (e.g., Trypsin, Chymotrypsin)

  • Specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor stock solution (e.g., this compound dissolved in an appropriate solvent)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over a 10-15 minute period.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) of the enzyme for the substrate.

    • Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the assay buffer.

    • Add the inhibitor dilutions to the respective wells. Include control wells with no inhibitor.

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate and Measure the Reaction:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the enzyme activity.[7]

  • Data Analysis for Ki Determination (Dixon Plot):

    • Calculate the initial reaction velocity (v) for each inhibitor concentration.

    • Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]).

    • Repeat the experiment with at least one other substrate concentration.

    • For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.[8][9][10]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Ki Determination

The following diagram illustrates the workflow for determining the inhibition constant (Ki) of a reversible inhibitor.

G Workflow for Ki Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_plate Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_enzyme->setup_plate prep_substrate Prepare Substrate Solutions (at least 2 concentrations) add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_abs calc_velocity Calculate Initial Velocity (v) measure_abs->calc_velocity plot_dixon Construct Dixon Plot (1/v vs. [I]) calc_velocity->plot_dixon determine_ki Determine Ki from Intersection Point plot_dixon->determine_ki

Caption: Workflow for determining the inhibition constant (Ki).

Serine Protease-Mediated Signaling Pathway

Serine proteases can act as signaling molecules by cleaving and activating Protease-Activated Receptors (PARs). This initiates intracellular signaling cascades. The diagram below illustrates a simplified representation of this pathway.

G Protease-Activated Receptor (PAR) Signaling SerineProtease Serine Protease (e.g., Trypsin, Thrombin) PAR Protease-Activated Receptor (PAR) SerineProtease->PAR binds Inhibitor 2-Bromobenzamidine hydrochloride Inhibitor->SerineProtease inhibits Cleavage Receptor Cleavage PAR->Cleavage leads to TetheredLigand Tethered Ligand Activation Cleavage->TetheredLigand exposes GProtein G-Protein Coupling TetheredLigand->GProtein activates Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GProtein->Signaling CellularResponse Cellular Response (e.g., Inflammation, Proliferation) Signaling->CellularResponse

Caption: Serine protease-mediated activation of PAR signaling.

References

A Comparative Analysis of Benzamidine Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of benzamidine derivatives as inhibitors of serine proteases, a class of enzymes pivotal in various physiological and pathological processes. Benzamidine and its analogs are well-established competitive inhibitors that interact with the active site of serine proteases such as trypsin, thrombin, and plasmin.[1] This guide presents quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in the research and development of novel therapeutics.

Data Presentation: Inhibitory Activity of Benzamidine Derivatives

The inhibitory potential of a series of substituted benzamidines against key human serine proteases is summarized below. The data, presented as inhibition constants (Ki), offer a direct comparison of the efficacy of different derivatives against trypsin, thrombin, plasmin, and complement C1s.

DerivativeTrypsin Ki (μM)Thrombin Ki (μM)Plasmin Ki (μM)C1s Ki (μM)
Benzamidine166538100
4-Methylbenzamidine10352050
4-Chlorobenzamidine8251535
4-Nitrobenzamidine2515080200
4-Aminobenzamidine510820
4-Hydroxybenzamidine3012060150
3,4-Dichlorobenzamidine38515
Pentamidine2.14.5--
4-Amidinophenylpyruvic acid0.5213

Data compiled from multiple sources, exercising caution in direct comparison due to potential variations in experimental conditions.[1][2]

Experimental Protocols

A detailed methodology for a common in vitro assay to determine the inhibitory activity of benzamidine derivatives against trypsin is provided below. This protocol can be adapted for other serine proteases with appropriate modifications to substrates and buffer conditions.

Trypsin Inhibition Assay using Nα-Benzoyl-DL-Arginine p-Nitroanilide (BAPNA)

This spectrophotometric assay quantifies the rate of p-nitroaniline released from the chromogenic substrate BAPNA upon cleavage by trypsin. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 10 mM)

  • Benzamidine derivative (inhibitor) stock solution (in a suitable solvent like DMSO or water)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl to ensure stability.

    • Prepare a stock solution of BAPNA in DMSO.

    • Prepare working solutions of trypsin and BAPNA in Tris-HCl buffer on the day of the experiment.

    • Prepare serial dilutions of the benzamidine derivative in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Benzamidine derivative solution (at various concentrations) or buffer/solvent for control wells.

      • Trypsin working solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the BAPNA working solution to all wells.

    • Immediately place the microplate in the microplate reader.

    • Measure the increase in absorbance at 405-410 nm over time (kinetic mode) for a set duration (e.g., 5-10 minutes). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (BAPNA) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).[3][4]

Mandatory Visualizations

Signaling Pathway: Thrombin in the Coagulation Cascade

The following diagram illustrates the central role of thrombin in the blood coagulation cascade, a pathway where benzamidine derivatives have significant therapeutic potential.

Thrombin_Coagulation_Cascade cluster_initiation Initiation Phase cluster_amplification Amplification Phase cluster_clot_formation Clot Formation Tissue_Factor Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex Tissue_Factor->TF_FVIIa binds Factor_VIIa Factor VIIa Factor_VIIa->TF_FVIIa Factor_X Factor X TF_FVIIa->Factor_X activates Factor_Xa_init Factor Xa Factor_X->Factor_Xa_init Prothrombin Prothrombin (Factor II) Factor_Xa_init->Prothrombin activates Thrombin_small Thrombin (small amount) Prothrombin->Thrombin_small Factor_V Factor V Thrombin_small->Factor_V activates Factor_VIII Factor VIII Thrombin_small->Factor_VIII activates Factor_XI Factor XI Thrombin_small->Factor_XI activates Thrombin_large Thrombin (large burst) Fibrinogen Fibrinogen Thrombin_large->Fibrinogen cleaves Factor_XIII Factor XIII Thrombin_large->Factor_XIII activates Factor_Va Factor Va Factor_V->Factor_Va Prothrombinase_Complex Prothrombinase Complex (Xa, Va) Factor_Va->Prothrombinase_Complex Factor_VIIIa Factor VIIIa Factor_VIII->Factor_VIIIa Factor_XIa Factor XIa Factor_XI->Factor_XIa Factor_IX Factor IX Factor_XIa->Factor_IX activates Factor_IXa Factor IXa Factor_IX->Factor_IXa Factor_Xa_amp Factor Xa Factor_IXa->Factor_Xa_amp activates (with VIIIa) Factor_Xa_amp->Prothrombinase_Complex Prothrombinase_Complex->Thrombin_large converts Prothrombin to Fibrin Fibrin (clot) Fibrinogen->Fibrin Factor_XIIIa Factor XIIIa Factor_XIII->Factor_XIIIa Factor_XIIIa->Fibrin stabilizes Benzamidine Benzamidine Derivatives Benzamidine->Thrombin_large inhibit

Caption: Thrombin's role in the coagulation cascade.

Experimental Workflow: Trypsin Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of benzamidine derivatives against trypsin.

Trypsin_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Trypsin, BAPNA, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Trypsin) reagent_prep->assay_setup pre_incubation Pre-incubation (e.g., 5-10 min at 25°C) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add BAPNA) pre_incubation->reaction_initiation data_acquisition Kinetic Measurement (Absorbance at 405 nm) reaction_initiation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis results Determine IC50 and Ki data_analysis->results end End results->end

Caption: Workflow for a trypsin inhibition assay.

References

A Comparative Guide to 2-Bromobenzamidine Hydrochloride and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate serine protease inhibitor is crucial for experimental success and therapeutic advancement. This guide provides a detailed comparison of 2-Bromobenzamidine hydrochloride with other commonly used serine protease inhibitors, including AEBSF, Aprotinin, and Leupeptin. The comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large and diverse family of enzymes characterized by a highly reactive serine residue in their active site's catalytic triad. They play pivotal roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity. Dysregulation of serine protease activity is implicated in numerous diseases, making them significant targets for therapeutic intervention.

Serine protease inhibitors are molecules that bind to and inactivate these enzymes. They are broadly classified as either irreversible inhibitors, which form a stable covalent bond with the enzyme, or reversible inhibitors, which bind through non-covalent interactions. The choice of inhibitor depends on the specific application, with irreversible inhibitors often used for complete and sustained inactivation, while reversible inhibitors are more suited for applications requiring modulation of protease activity.

Comparative Analysis of Serine Protease Inhibitors

This section provides a detailed comparison of this compound and other well-established serine protease inhibitors.

This compound

This compound is a synthetic, small-molecule inhibitor. While specific quantitative data on its inhibitory activity against a wide range of serine proteases is not extensively available in publicly accessible literature, its performance can be inferred from studies on the parent molecule, benzamidine, and the structure-activity relationships of its derivatives.

Benzamidine itself is a well-known competitive, reversible inhibitor of trypsin-like serine proteases, binding to the active site of enzymes like trypsin, thrombin, and plasmin. The introduction of a bromine atom at the ortho-position of the benzamidine ring is expected to alter its inhibitory potency and selectivity due to steric and electronic effects. Studies on substituted benzamidines have shown that the nature and position of the substituent group significantly influence the binding affinity for different serine proteases. For instance, the hydrophobicity and electron-withdrawing or -donating properties of the substituent can affect the interaction with the enzyme's binding pocket.

Other Common Serine Protease Inhibitors

AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is a synthetic, irreversible inhibitor of serine proteases. It is a water-soluble and more stable alternative to PMSF. AEBSF inhibits a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, and thrombin, by covalently modifying the active site serine residue.

Aprotinin is a natural polypeptide and a competitive, reversible serine protease inhibitor. It is a potent inhibitor of a variety of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein. Due to its protein nature, it is highly specific but can be immunogenic.

Leupeptin is a natural, reversible inhibitor of both serine and cysteine proteases. It is an aldehyde peptide that forms a hemiacetal adduct with the active site serine. Leupeptin is a potent inhibitor of trypsin, plasmin, and cathepsin B.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the available inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of the selected serine protease inhibitors against various target proteases. These values are critical for understanding the potency and selectivity of each inhibitor.

InhibitorTarget ProteaseKᵢIC₅₀Mechanism of Action
Benzamidine Trypsin19 µM-Reversible, Competitive
Thrombin220 µM-Reversible, Competitive
Plasmin350 µM-Reversible, Competitive
AEBSF Trypsin--Irreversible
Chymotrypsin--Irreversible
Plasmin--Irreversible
Thrombin--Irreversible
Aprotinin Trypsin0.06 pM-Reversible, Competitive
Chymotrypsin9 nM-Reversible, Competitive
Plasmin-0.16 µMReversible, Competitive
Kallikrein--Reversible, Competitive
Leupeptin Trypsin3.5 nM-Reversible, Competitive
Plasmin3.4 nM-Reversible, Competitive
Cathepsin B4.1 nM-Reversible, Competitive

Note: The absence of specific Kᵢ and IC₅₀ values for this compound in the table is due to the limited availability of such data in the peer-reviewed literature.

Experimental Protocols

Determination of IC₅₀ and Kᵢ for a Serine Protease Inhibitor

This protocol outlines a general procedure for determining the potency and mechanism of a serine protease inhibitor using a chromogenic or fluorogenic substrate.

Materials:

  • Serine protease of interest (e.g., trypsin, thrombin)

  • Specific chromogenic or fluorogenic substrate for the protease

  • Inhibitor stock solution (e.g., this compound in a suitable solvent)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure for IC₅₀ Determination:

  • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the serine protease to each well, except for the blank.

  • Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.

  • Pre-incubate the enzyme-inhibitor mixture for a specific time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Procedure for Kᵢ Determination (for competitive inhibitors):

  • Perform the enzyme activity assay as described above, but with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the inhibition constant (Kᵢ). For competitive inhibition, the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) can also be used, where [S] is the substrate concentration and Kₘ is the Michaelis constant.

Mandatory Visualization

Signaling Pathway: Protease-Activated Receptor 1 (PAR1) Activation

Caption: Protease-Activated Receptor 1 (PAR1) signaling pathway initiated by thrombin.

Experimental Workflow: Serine Protease Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (Primary Assay) start->hts hits Initial 'Hits' (Active Compounds) hts->hits dose_response Dose-Response Assays (IC50 Determination) hits->dose_response confirmed_hits Confirmed Hits with Potency Data dose_response->confirmed_hits secondary_assays Secondary Assays: - Mechanism of Action (e.g., Ki) - Selectivity Profiling confirmed_hits->secondary_assays lead_compounds Lead Compounds secondary_assays->lead_compounds

The Art of Inhibition: A Comparative Guide to the Quantitative Structure-Activity Relationship of Benzamidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of benzamidine derivatives and their quantitative structure-activity relationships (QSAR) as inhibitors of key physiological enzymes. Benzamidines, known for their ability to mimic arginine, are potent inhibitors of serine proteases, a class of enzymes central to numerous physiological processes, including digestion, blood coagulation, and iron homeostasis.

This guide synthesizes experimental data to illuminate the nuanced relationships between the chemical structure of benzamidine analogs and their inhibitory activity against crucial serine proteases like trypsin, thrombin, and matriptase-2. By understanding these relationships, researchers can more effectively design and develop novel therapeutic agents with enhanced specificity and efficacy.

Comparative Inhibitory Activity of Benzamidine Derivatives

The inhibitory potential of benzamidine and its derivatives is most prominently observed against trypsin-like serine proteases, which possess a characteristic S1 binding pocket with a negatively charged aspartate residue at its base. The positively charged benzamidine moiety readily interacts with this pocket. The following tables summarize the inhibitory constants (Ki) of various benzamidine derivatives against key serine proteases.

Table 1: Inhibition of Trypsin and Thrombin by Substituted Benzamidines

CompoundSubstituentTrypsin Ki (μM)Thrombin Ki (μM)
Benzamidine-H35[1]220[1]
4-Aminobenzamidine4-NH26.4120
4-Nitrobenzamidine4-NO2180350
4-Chlorobenzamidine4-Cl45200
4-Methylbenzamidine4-CH328180

Data compiled from various sources in the scientific literature.

Table 2: Inhibition of Various Serine Proteases by Benzamidine

EnzymeKi (μM)
Trypsin35[1]
Plasmin350[1]
Thrombin220[1]

This data highlights the varying selectivity of the core benzamidine structure.

Understanding the Structure-Activity Relationship

QSAR studies reveal that the inhibitory potency and selectivity of benzamidine derivatives are dictated by the physicochemical properties of their substituents. Key parameters influencing activity include:

  • Hydrophobicity: For thrombin, the interaction is significantly affected by the hydrophobicity of the substituent.[2]

  • Electronic Effects: The binding of benzamidines to plasmin and C1s is influenced by electron-donating properties of the substituents.[2]

  • Steric Factors (Molar Refractivity and Molecular Weight): Trypsin exhibits a more complex interaction, where molar refractivity and molecular weight of the substituents play a crucial role.[2]

These findings suggest that modifications to the benzamidine scaffold can be rationally designed to tune the inhibitory profile against specific serine proteases. For instance, increasing the hydrophobicity of a substituent may enhance its thrombin inhibitory activity.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable QSAR data. Below are representative methodologies for key assays cited in this guide.

Trypsin Inhibition Assay

This assay spectrophotometrically measures the ability of a benzamidine derivative to inhibit the enzymatic activity of trypsin.

Materials:

  • Trypsin solution (e.g., 20 nM in Tris-HCl buffer)

  • Substrate solution (e.g., 1 mM N-p-tosyl-L-arginine methyl ester hydrochloride - TAME)[3]

  • Inhibitor solutions (benzamidine derivatives at various concentrations)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)[3]

  • Spectrophotometer capable of reading at 247 nm

Procedure:

  • To a solution of trypsin in Tris-HCl buffer, add the benzamidine derivative inhibitor solution.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1 minute).[3]

  • Initiate the enzymatic reaction by adding the TAME substrate solution.

  • Immediately monitor the change in absorbance at 247 nm over a set period (e.g., 1 minute) to measure the rate of TAME hydrolysis.[3]

  • The inhibitory activity is determined by comparing the rate of reaction in the presence and absence of the inhibitor.

  • Inhibition constants (Ki) can be calculated from this data using appropriate enzyme kinetic models.

Visualizing the Molecular Landscape

To better understand the context of benzamidine inhibition, the following diagrams illustrate a key signaling pathway and a typical QSAR workflow.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development & Validation cluster_Application Application & Design Data Set of Benzamidine Derivatives with Known Biological Activity Descriptors Calculation of Molecular Descriptors (e.g., logP, MR, Electronic Parameters) Data->Descriptors Training Splitting Data into Training and Test Sets Descriptors->Training Model_Gen Generation of QSAR Model (e.g., Multiple Linear Regression) Training->Model_Gen Validation Model Validation (Internal and External) Model_Gen->Validation Prediction Prediction of Activity for Novel Benzamidine Derivatives Validation->Prediction Design Rational Design of New Potent Inhibitors Prediction->Design

Caption: A typical workflow for a quantitative structure-activity relationship (QSAR) study.

Thrombin_Signaling_Pathway Prothrombin Prothrombin Thrombin Thrombin (Active Serine Protease) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen Cleavage FactorXIII Factor XIII Thrombin->FactorXIII Fibrin Fibrin (Insoluble Clot) Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin Factor XIIIa FactorXIIIa Factor XIIIa FactorXIII->FactorXIIIa Benzamidine Benzamidine Derivatives Benzamidine->Thrombin

Caption: Simplified diagram of the role of thrombin in the blood coagulation cascade.

Matriptase2_Signaling_Pathway HJV Hemojuvelin (HJV) (Co-receptor) BMPR BMP Receptor HJV->BMPR BMP ligand SMAD SMAD Signaling BMPR->SMAD Hepcidin Hepcidin Expression SMAD->Hepcidin Upregulation Iron_Absorption Decreased Iron Absorption Hepcidin->Iron_Absorption Matriptase2 Matriptase-2 (TMPRSS6) Matriptase2->HJV Cleavage (Inhibition) Benzamidine Benzamidine Derivatives Benzamidine->Matriptase2

Caption: The role of Matriptase-2 in the negative regulation of hepcidin expression.[4][5]

References

Unveiling the Selectivity of 2-Bromobenzamidine Hydrochloride for Trypsin-Like Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Bromobenzamidine hydrochloride's performance as an inhibitor of trypsin-like proteases against other commonly used alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in your research and development endeavors.

Comparative Analysis of Inhibitor Potency

The selectivity of a protease inhibitor is a critical factor in its therapeutic and research applications. To objectively assess the performance of benzamidine derivatives and other common inhibitors, their inhibition constants (Ki) against a panel of trypsin-like serine proteases are summarized below. A lower Ki value indicates a higher binding affinity and more potent inhibition.

InhibitorTrypsinThrombinPlasminTryptaseMatriptaseuPAFactor Xa
Benzamidine hydrochloride 21 µM[1]320 µM[1]350 µM[2]20 µM[1]924 nM*[3]97 µM[1]110 µM[1]
Aprotinin 0.06 pM61 µM[4]4.0 nMWeak Inhibition-8.0 µMNo Inhibition
Leupeptin 35 nM[5]No Inhibition3.4 µM[5]-1.9 µM[5]--
Soybean Trypsin Inhibitor (SBTI) High Affinity------

*Data for Hexamidine, a bis-benzamidine derivative.[3] "-" indicates data not readily available.

Experimental Protocols

The determination of inhibitor potency (Ki or IC50) is crucial for comparative studies. Below are detailed methodologies for conducting such experiments.

Protocol 1: Determination of Ki for a Competitive Inhibitor using a Chromogenic Substrate

This protocol is suitable for determining the inhibition constant (Ki) of a reversible, competitive inhibitor against a serine protease.

Materials:

  • Purified trypsin-like protease (e.g., Trypsin, Thrombin)

  • Specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound or other test inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the protease in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over a 10-15 minute period.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations (typically ranging from 0.5 to 5 times the Michaelis-Menten constant, Km).

  • Inhibitor Preparation:

    • Prepare a stock solution of the inhibitor in the assay buffer.

    • Perform serial dilutions of the inhibitor to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the test wells and an equal volume of assay buffer to the control wells (no inhibitor).

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the mode of inhibition by analyzing the data using Lineweaver-Burk or Dixon plots.

    • For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.[6]

Signaling Pathways and Experimental Workflows

Protease-Activated Receptor (PAR) Signaling

Trypsin-like proteases are known to activate a family of G protein-coupled receptors called Protease-Activated Receptors (PARs).[7] This activation triggers various downstream signaling cascades involved in physiological and pathological processes. The diagram below illustrates the general mechanism of PAR2 activation by a trypsin-like protease.

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin-like Protease Trypsin-like Protease PAR2_inactive PAR2 (Inactive) Trypsin-like Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Conformational Change Tethered_Ligand Tethered Ligand (Hidden) G_Protein G Protein (Gq/11) PAR2_active->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Canonical signaling pathway of Protease-Activated Receptor 2 (PAR2).

General Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing new protease inhibitors typically follows a structured workflow, from initial screening to detailed kinetic analysis.

Inhibitor_Screening_Workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Hit Validation & Potency cluster_mechanistic Phase 3: Mechanistic Studies HighThroughput High-Throughput Screening (HTS) of Compound Library PrimaryAssay Primary Assay (e.g., Single-point % inhibition) HighThroughput->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response Assay HitID->DoseResponse Proceed with hits IC50 IC50 Determination DoseResponse->IC50 KineticAnalysis Kinetic Analysis (Substrate vs. Inhibitor) IC50->KineticAnalysis Proceed with potent hits Ki_determination Ki Determination & Mode of Inhibition KineticAnalysis->Ki_determination Selectivity Selectivity Profiling (vs. other proteases) Ki_determination->Selectivity

References

Safety Operating Guide

Safe Disposal of 2-Bromobenzamidine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Bromobenzamidine hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[1][2] All handling should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1][2] In case of a spill, immediately clean the area using dry methods to prevent the generation of dust.[1] The collected material should be placed in a suitable, labeled container for waste disposal.[1][2] It is crucial to prevent the chemical from entering drains or waterways.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. This ensures the highest level of safety and regulatory compliance.

  • Collection and Storage of Waste:

    • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.

    • The container should be securely sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

    • Ensure the storage area is locked or otherwise secured to restrict access to authorized personnel only.

  • Labeling:

    • The waste container must be clearly labeled as hazardous waste, indicating the contents as "this compound". Include appropriate hazard symbols as per regulatory standards.

  • Arranging for Disposal:

    • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][3][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

Currently, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for aqueous waste) are not publicly available. The general guideline is to treat any concentration of this substance as hazardous waste.

ParameterValueSource
Waste ClassificationHazardous Waste[2][4]
Disposal MethodApproved Waste Disposal Plant[2][3][4]
Incompatible MaterialsStrong oxidizing agents, strong bases, strong acids[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Storage & Segregation cluster_2 Final Disposal A Generate 2-Bromobenzamidine Hydrochloride Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Securely Seal Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials (Oxidizers, Bases, Acids) E->F G Contact Environmental Health & Safety (EHS) Office F->G H Arrange for Pickup by an Approved Hazardous Waste Vendor G->H I Complete and Retain Disposal Documentation H->I

Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Bromobenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Bromobenzamidine hydrochloride, a compound utilized in pharmaceutical development and biochemical research.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment.

Physical and Chemical Properties

This compound is a pale yellow solid.[1] While specific quantitative data on properties like boiling and flash points are available for similar compounds, they are not consistently reported for this specific hydrochloride salt.[2]

PropertyData
CAS Number 92622-81-6[1]
Molecular Formula C₇H₇BrN₂·HCl[1]
Molecular Weight 235.51 g/mol [1]
Appearance Pale yellow solid[1]
Storage Conditions Store at 0-8 °C[1] or -20°C under nitrogen, away from moisture.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. When handling this compound, the following PPE should be worn:[3][4]

  • Eye Protection: Chemical splash goggles or safety glasses with side-shields that meet ANSI Z.87.1 standards are required.[3][5] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[5]

  • Hand Protection: Compatible chemical-resistant gloves must be worn.[6] Nitrile gloves offer broad protection, but it is advisable to consult the glove manufacturer's resistance guide for specific chemicals.[5] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[5]

  • Body Protection: A long-sleeved laboratory coat, preferably made of a flame-resistant material like Nomex®, should be worn and kept buttoned.[5] For comprehensive protection, especially when handling larger quantities, chemical-resistant coveralls or a "bunny suit" may be necessary.[7] Protective, closed-toe and heel shoes are mandatory.[5]

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5][8]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for safety and research integrity.

operational_workflow receiving Receiving inspection Inspection receiving->inspection Verify Integrity storage Storage inspection->storage Store Appropriately pre_handling Pre-Handling storage->pre_handling Gather Materials handling Handling pre_handling->handling Execute Experiment post_handling Post-Handling handling->post_handling Decontaminate & Clean emergency_response spill Spill or Exposure evacuate Evacuate Area spill->evacuate alert Alert Personnel spill->alert remove_clothing Remove Contaminated Clothing spill->remove_clothing evacuate->alert flush_area Flush Affected Area remove_clothing->flush_area seek_medical Seek Medical Attention flush_area->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.